5-Methylpyrazin-2-amine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOALAKPLGUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310395 | |
| Record name | 5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-58-4 | |
| Record name | 5-Methyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylpyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Methylpyrazin-2-amine
Abstract
This compound is a heterocyclic amine featuring a pyrazine ring, which serves as a critical building block in the synthesis of various high-value chemicals. Its unique structural characteristics make it a versatile intermediate, particularly in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical and physical properties, structural details, synthesis protocols, and safety information for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. The structure consists of a pyrazine ring substituted with a methyl group at position 5 and an amine group at position 2.
| Identifier | Value |
| CAS Number | 5521-58-4[1] |
| IUPAC Name | This compound[2] |
| Synonyms | 2-Amino-5-methylpyrazine, 5-methyl-2-pyrazinamine[1][2] |
| Molecular Formula | C₅H₇N₃[1][2] |
| SMILES | CC1=CN=C(C=N1)N[2] |
| InChI | InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8)[2] |
| InChIKey | ZNQOALAKPLGUPH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 109.13 g/mol [1] |
| Appearance | Yellow to beige crystalline powder[1] |
| Melting Point | 116-117 °C[3] |
| Boiling Point | 110 °C (at 2 Torr)[3] |
| Density (Predicted) | 1.155 ± 0.06 g/cm³[3] |
| Acidity (pKa) (Predicted) | 3.50 ± 0.10[3] |
| Storage Conditions | 0 - 8 °C[1] |
Structural-Property Relationships
The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the pyrazine ring and its substituents defines its reactivity, basicity, and potential as a synthetic precursor.
Caption: Key structural components and their influence on chemical properties.
Experimental Protocols
Synthesis Protocol
This compound can be synthesized from 5-methylpyrazine-2-carboxylic acid. A common industrial preparation involves a Curtius rearrangement.[4] A detailed two-step laboratory synthesis is also reported:
Step 1: Synthesis of Benzyl (5-methylpyrazin-2-yl)carbamate [3]
-
Under a nitrogen atmosphere, charge a flask with 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols), and diisopropylethylamine (1.50 eq).
-
Perform vacuum distillation at a batch temperature of 50°C to reduce the volume to 2 vols. Ensure the water content is below 0.1% w/w.
-
Cool the mixture to 15±2°C.
-
Add diphenylphosphoryl azide (DPPA) (1.00 eq) over 5-6 hours, maintaining the temperature at 15±2°C. Stir for an additional 1.5 hours.
-
In a separate flask, heat a mixture of benzyl alcohol (3.00 eq) and toluene to 85-90°C.
-
Slowly add the contents of the first flask to the second flask over approximately 2 hours, maintaining the reaction temperature at ~85°C.
-
Stir the reaction mixture at 85°C for 1 hour, then cool to 20°C.
-
Slowly add a 5% w/w sodium hydroxide solution (1.75 eq) over 1 hour.
-
Cool the mixture to 5°C, stir for 1 hour, and then filter the resulting solid.
-
Wash the solid with water (2 vols) and then methanol (2 vols).
-
Dry the product in a vacuum oven at 40°C overnight to obtain the desired carbamate intermediate.
Step 2: Hydrogenolysis to this compound [3] Note: The specific protocol for the second step from this source involves further reaction, but typically, the conversion from the benzyl carbamate would proceed via hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst like Pd/C) in a suitable solvent like ethanol or ethyl acetate to cleave the benzyl protecting group and yield the final amine product.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized this compound is essential. A standard analytical workflow involves multiple spectroscopic and chromatographic techniques. While specific protocols for this compound are proprietary, a general workflow is presented below.
Caption: A typical workflow for the purification and analysis of synthesized compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| GHS Pictogram | Hazard Class & Statement |
| Warning | H302: Harmful if swallowed.[2] |
| H315: Causes skin irritation.[2] | |
| H319: Causes serious eye irritation.[2] | |
| H335: May cause respiratory irritation.[2] |
Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Applications
This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries.[1][3]
-
Pharmaceutical Development: It serves as a key building block in the synthesis of bioactive molecules and complex therapeutic agents, particularly those targeting neurological disorders.[1]
-
Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, where the pyrazine core contributes to the biological activity required for crop protection.[1]
Conclusion
This compound is a well-characterized chemical intermediate with defined physicochemical properties and established synthesis routes. Its structural features, particularly the reactive amine group on the pyrazine scaffold, make it a compound of significant interest for constructing more complex molecules. Proper adherence to safety protocols is essential when handling this compound due to its irritant and harmful nature. Its continued use in research and development is expected to contribute to advancements in medicine and agriculture.
References
5-Methylpyrazin-2-amine: A Technical Guide for Researchers
IUPAC Name: 5-methylpyrazin-2-amine[1] CAS Number: 5521-58-4[1]
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block for the development of bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a yellow to beige crystalline powder.[2] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C5H7N3 | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Purity | ≥ 98% | [3] |
| Appearance | Yellow to beige crystalline powder | [2] |
| Storage Temperature | 0 - 8 °C | [2] |
Synthesis of this compound
An established industrial method for the preparation of this compound involves a multi-step process starting from 5-methyl-2-pyrazinecarboxylic acid. This process includes azidation, Curtius rearrangement, and Boc deprotection.[4]
Experimental Protocol: Industrial Preparation
Starting Material: 5-methyl-2-pyrazinecarboxylic acid
Key Steps:
-
Azidation and Curtius Rearrangement: 5-methyl-2-pyrazinecarboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base such as diisopropylethylamine and an alcohol like tert-butanol. This reaction proceeds through an acyl azide intermediate which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped by tert-butanol to yield a Boc-protected amine.[4]
-
Boc Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in a solvent like dichloromethane, to yield the final product, this compound.[4]
This method is advantageous for large-scale production as it avoids the use of hazardous reagents like sodium azide and does not require column chromatography for purification.[4]
Role in the Synthesis of Bioactive Derivatives
This compound serves as a crucial intermediate in the synthesis of a variety of derivatives with potential therapeutic applications. Its pyrazine ring and amino group provide reactive sites for further chemical modifications, leading to compounds with diverse biological activities.[2]
Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives
One important class of derivatives is the 5-methylpyrazine-2-carbohydrazide series, which has been investigated for anti-tubercular, urease inhibition, and antioxidant activities.[5][6]
-
Esterification: 5-Methylpyrazine-2-carboxylic acid is first converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.[5]
-
Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate under reflux conditions to yield 5-methylpyrazine-2-carbohydrazide.[5]
This carbohydrazide can then be reacted with various aromatic aldehydes to produce a library of hydrazone derivatives.[5][6]
Caption: Logical workflow for the synthesis and biological evaluation of this compound derivatives.
Biological Activities of Derivatives
While specific quantitative biological data for this compound is not extensively available in the public domain, its derivatives have been shown to possess a range of biological activities.
| Derivative Class | Biological Activity | Reference |
| 5-Methylpyrazine-2-carbohydrazide Hydrazones | Urease Inhibition, Antioxidant, Antimicrobial | [5] |
| Phenylmethylidene-5-methylpyrazine-2-carbohydrazides | Anti-tubercular | [6] |
It is important to note that the biological activity is often associated with the derivatives rather than the parent compound, this compound, which primarily serves as a synthetic precursor.
Experimental Protocols for Biological Assays
Urease Inhibition Assay
The inhibitory activity of compounds against the urease enzyme can be determined by measuring the amount of ammonia produced from the hydrolysis of urea. A common method involves the use of a colorimetric assay where the ammonia concentration is quantified.
-
Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, a buffer solution, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding a solution of urea.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Quantification of Ammonia: Stop the reaction and determine the amount of ammonia produced. This can be achieved by adding phenol and hypochlorite reagents, which react with ammonia to form a colored indophenol product. The absorbance of this product is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the test sample to that of a control sample without the inhibitor.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in a liquid growth medium in a microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be valuable to elucidate its potential mechanisms of action and interactions with cellular processes.
Conclusion
This compound is a valuable chemical entity with a confirmed IUPAC name and CAS number. Its significance lies in its role as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. While direct biological activity and involvement in signaling pathways are not well-documented for the parent compound, its derivatives have shown promise as potential therapeutic agents, particularly in the areas of infectious diseases. The provided synthesis and biological evaluation protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogues further.
References
- 1. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. arabjchem.org [arabjchem.org]
Spectroscopic Profile of 5-Methylpyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 5-Methylpyrazin-2-amine (also known as 2-Amino-5-methylpyrazine), a heterocyclic amine of interest in pharmaceutical and chemical research. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Frequency |
| 7.92 | Singlet | 1H | Pyrazine ring H | CDCl₃ | 400 MHz |
| 7.87 | Singlet | 1H | Pyrazine ring H | CDCl₃ | 400 MHz |
| 4.6 | Broad Singlet | 2H | -NH₂ | CDCl₃ | 400 MHz |
| 2.40 | Singlet | 3H | -CH₃ | CDCl₃ | 400 MHz |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| Experimental data not available in public domain | - | - |
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Experimental data not available in public domain | - |
Based on the structure of this compound, the following characteristic IR absorption bands are expected:
-
N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Below 3000 cm⁻¹.
-
C=N and C=C stretch (aromatic ring): In the region of 1600-1450 cm⁻¹.
-
N-H bend (primary amine): In the region of 1650-1580 cm⁻¹.
-
C-N stretch: In the region of 1335-1250 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| Exact Mass | 109.063997236 Da | PubChem[1] |
| Predicted Fragmentation (EI-MS) | Experimental data not available in public domain | - |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter by filtering if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
If using a direct insertion probe, the sample is heated to induce volatilization.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation can be compared to known patterns for similar classes of compounds.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyrazin-2-amine
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound. This information is critical for its application in research and development, particularly in the pharmaceutical and agrochemical sectors where it serves as a key building block for bioactive molecules.[1]
Physicochemical Properties
This compound, also known as 2-Amino-5-methylpyrazine, is a heterocyclic aromatic compound.[2] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Light brown to yellow solid | [3] |
| CAS Number | 5521-58-4 | [2] |
Solubility Profile
| Solvent System | Solubility | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |
In cases of precipitation or phase separation, heating and/or sonication can be used to aid dissolution.[4]
Stability Profile
Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are conducted to assess how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
General Stability
-
Solid State: The compound is generally stable under normal storage conditions.[5] A certificate of analysis for a commercial sample recommends storage at 4°C, protected from light.[3]
-
In Solvent: When dissolved, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended to prevent inactivation from repeated freeze-thaw cycles.[4]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[6] While specific forced degradation data for this compound is limited, the following sections outline potential degradation behaviors based on the chemistry of pyrazine derivatives.
-
Hydrolytic Degradation: The susceptibility of the compound to hydrolysis should be evaluated across a range of pH values.[6] The amino and pyrazine functional groups are generally stable to hydrolysis under neutral conditions, but degradation may occur under strongly acidic or basic conditions at elevated temperatures.
-
Oxidative Degradation: Pyrazines and similar aromatic heterocycles can undergo oxidation, which may involve hydroxylation and subsequent ring cleavage.[7]
-
Thermal Degradation: While generally stable up to 150°C, thermal degradation of amines can occur, especially in the presence of CO₂ at elevated temperatures.[8]
-
Photodegradation: Pyrazine compounds are known to be sensitive to ultraviolet (UV) light, which can lead to photodegradation.[9] This is a critical consideration for storage and handling.
Hypothetical Degradation Pathways
Given the limited specific data for this compound, a hypothetical degradation pathway is proposed based on the known chemistry of pyrazine derivatives. The primary degradation routes are likely to be oxidation and photodegradation. Oxidation may lead to the formation of N-oxides or hydroxylated derivatives, which could undergo further degradation, including ring cleavage. Photodegradation, initiated by UV light, could also lead to the formation of various degradation products through radical-mediated pathways.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: Centrifuge the sample at high speed and/or filter through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Stability Testing Protocol
This protocol is based on ICH guidelines for forced degradation studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. youtube.com [youtube.com]
5-Methylpyrazin-2-amine molecular weight and formula
An In-depth Technical Guide on 5-Methylpyrazin-2-amine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals.
Core Molecular Data
This compound is a heterocyclic organic compound with the following key molecular identifiers and properties.
| Property | Value | Source |
| Molecular Formula | C5H7N3 | [1][2][3][4] |
| Molecular Weight | 109.13 g/mol | [1][2][3][4] |
| CAS Number | 5521-58-4 | [2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-5-methylpyrazine, 5-methyl-2-pyrazinamine | [1][3] |
| Appearance | Yellow to beige crystalline powder | [3] |
| Melting Point | 116-117 °C | [2] |
| Boiling Point | 110 °C (at 2 Torr) | [2] |
Synthesis and Experimental Protocols
This compound is an important intermediate in organic synthesis.[2] One common method for its preparation involves the Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid. This multi-step process offers a reliable pathway for industrial-scale production.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes the synthesis of this compound from 5-methyl-2-pyrazinecarboxylic acid.[5]
Step 1: Azidation and Curtius Rearrangement
-
In a reaction vessel under a nitrogen atmosphere, combine 5-methyl-2-pyrazinecarboxylic acid, toluene, and diisopropylethylamine.
-
Perform a vacuum distillation to reduce the water content to below 0.1% w/w.
-
Cool the mixture and add diphenylphosphoryl azide (DPPA) while maintaining the temperature.
-
In a separate vessel, prepare a solution of benzyl alcohol in toluene, ensuring the water content is below 0.1% w/w by azeotropic distillation.
-
Heat the benzyl alcohol solution and slowly add the contents of the first vessel.
-
Stir the reaction mixture, then cool to room temperature.
-
Slowly add a sodium hydroxide solution, then cool the mixture further to induce precipitation.
-
Filter the resulting solid, wash with water and then methanol, and dry under a vacuum to yield the Boc-protected intermediate.
Step 2: Deprotection
-
The Boc-protected intermediate is then subjected to deprotection to yield this compound.[5] A common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its pyrazine ring is a key pharmacophore in many compounds.[2]
-
Pharmaceuticals: It is a key intermediate in the synthesis of drugs, including those for treating diabetes and lowering blood lipids.[6] Derivatives of 5-methylpyrazine have also been investigated for their anti-tubercular activity.[7]
-
Agrochemicals: This compound is utilized in the formulation of pesticides and other crop protection agents.[3]
-
Materials Science: It is incorporated in the development of advanced polymers and coatings.[3]
References
- 1. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Biological Activities of Pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1] Its derivatives have attracted considerable attention from the scientific community due to their extensive range of biological activities.[2][3] These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][4][5] This guide provides a comprehensive overview of the principal biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Pyrazine derivatives are recognized for their potent anticancer properties, showing cytotoxicity against numerous cancer cell lines.[4][6] Their mechanisms of action are varied, frequently targeting key signaling pathways that are essential for the growth, survival, and spread of cancer cells.[1]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various pyrazine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the IC50 values for representative compounds against several human cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine | Compound 51 | MCF-7 (Breast) | 0.012 | [2] |
| A549 (Lung) | 0.045 | [2] | ||
| DU-145 (Prostate) | 0.33 | [2] | ||
| Chalcone-Pyrazine | Compound 49 | A549 (Lung) | 0.13 | [2] |
| Colo-205 (Colon) | 0.19 | [2] | ||
| Chalcone-Pyrazine | Compound 50 | MCF-7 (Breast) | 0.18 | [2] |
| Piperlongumine-Ligustrazine | Analogues 38-40 | HCT116 (Colon) | 3.19 - 8.90 | [2] |
| Chalcone-Pyrazine | Compound 48 | BEL-7402 (Liver) | 10.74 | [7] |
| Chalcone-Pyrazine | Compound 46 | BPH-1 (Prostate) | 10.4 | [7] |
| MCF-7 (Breast) | 9.1 | [7] | ||
| Chalcone-Pyrazine | Compound 47 | PC12 (Pheochromocytoma) | 16.4 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines.
Objective: To determine the IC50 value of a pyrazine derivative against a specific cancer cell line.
Materials:
-
Pyrazine derivative stock solution (e.g., in DMSO)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Many pyrazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Fluorescence staining and flow cytometry analyses have shown that certain compounds can trigger this process in cancer cells.[7]
Caption: Generalized pathway of ROS-mediated apoptosis induced by pyrazine derivatives.
Antimicrobial and Antitubercular Activity
Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity, including effectiveness against bacteria, fungi, and mycobacteria.[8][9][10] Pyrazinamide, a pyrazine derivative, is a cornerstone first-line drug for treating tuberculosis.[11]
Quantitative Data: Antimicrobial and Antitubercular Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [9] |
| E. coli | 16 | [9] | ||
| Pyrazine-Oxadiazole-Azetidinone | Compound 7B & 7G | M. tuberculosis | 3.12 | [12] |
| Pyrazine-Carbohydrazide | P10 & P4 | C. albicans | 3.125 | [13] |
| Chalcone-Pyrazine | Compound 53 & 54 | M. luteus | 31.25 | [2] |
| Benzamide Derivatives | Compounds 6a, 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | 1.35 - 2.18 (µM) | [11] |
| Pyrazine-Triazole Hybrids | T4, T5, T6, T11, T14, T15, T16, T18 | M. tuberculosis H37Rv | ≤21.25 (µM) | [14] |
| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | M. tuberculosis | <1 - 6.25 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of a pyrazine derivative against bacterial or fungal strains.
Materials:
-
Pyrazine derivative stock solution
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., Ampicillin) and negative control (broth only) wells
Procedure:
-
Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the pyrazine derivative stock solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute it in broth so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL after adding 50 µL of the inoculum.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Drug Discovery Workflow
The process of discovering and developing new antimicrobial agents from a pyrazine scaffold follows a structured workflow.
Caption: A typical workflow for the synthesis and evaluation of new pyrazine antimicrobials.
Anti-inflammatory and Antiviral Activities
Beyond their anticancer and antimicrobial properties, pyrazine derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[2][16]
Quantitative Data: Anti-inflammatory and Antiviral Activity
| Activity | Compound | Assay/Virus | Efficacy | Reference |
| Anti-inflammatory | Paeonol Derivative (37) | LPS-induced NO inhibition | 56.32% inhibition at 20 µM | [7] |
| Pyrazolopyrazine (15) | Carrageenan-induced paw edema | 44.44% inhibition | [17] | |
| Antiviral | Pyrido[2,3‐b]pyrazine (27) | Human Cytomegalovirus (HCMV) | EC50 = 0.33 µM | [18] |
| Pyrazine-triazole (5d-g) | SARS-CoV-2 | Potent activity | [19][20] | |
| Pyrazine-benzothiazole (12i) | SARS-CoV-2 | IC50 = 0.3638 mM | [19] | |
| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, Influenza, Herpes | Active in vitro | [16] |
Experimental Protocol: Anti-inflammatory Assay (NO Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To evaluate the anti-inflammatory potential of a pyrazine derivative.
Materials:
-
RAW 264.7 macrophage cell line
-
Pyrazine derivative stock solution
-
Lipopolysaccharide (LPS)
-
Complete growth medium
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Leave some wells unstimulated as a negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.
Conclusion
The pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties highlighted in this guide underscore the therapeutic potential of this class of compounds. The provided data, protocols, and visualizations serve as a foundational resource for scientists engaged in the design, synthesis, and evaluation of novel pyrazine-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of next-generation drugs from this important heterocyclic family.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 15. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Therapeutic Targets of Aminopyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The aminopyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, and an amino group, represents a versatile and highly valuable scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of numerous targeted therapies. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyrazine derivatives, detailing their mechanisms of action, summarizing quantitative data, and providing in-depth experimental protocols and pathway visualizations to facilitate further research and development in this dynamic field.
Protein Kinase Inhibition: A Dominant Therapeutic Application
Aminopyrazine-based compounds have demonstrated remarkable success as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The aminopyrazine scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.
Key Kinase Targets and Quantitative Data
A wide array of kinases have been successfully targeted by aminopyrazine derivatives. The following table summarizes the inhibitory potency of representative compounds against several key kinase targets.
| Compound/Drug Name | Target Kinase(s) | IC₅₀ (nM) | Disease Area |
| Gilteritinib (Xospata®) | FLT3, AXL | 0.29 (FLT3), 0.73 (AXL) | Acute Myeloid Leukemia (AML) |
| Acalabrutinib (Calquence®) | BTK | ~5 | B-cell malignancies |
| Darovasertib (LXS-196) | PKCα, PKCθ | 1.9 (PKCα), 0.4 (PKCθ) | Uveal Melanoma |
| Erdafitinib (Balversa®) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4) | Urothelial Carcinoma |
| Prexasertib (LY2606368) | CHK1 | 1.4 | Solid Tumors |
| Compound 18i | FGFR2 | 150 | Cancer |
| Triazole Aminopyrazines | PI3Kδ | ≤1 | Inflammation |
| Aminopyrazine 31 | Nek2 | 790 | Cancer |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathways Modulated by Aminopyrazine Kinase Inhibitors
Aminopyrazine kinase inhibitors exert their therapeutic effects by blocking aberrant signaling cascades that drive disease progression. Below are visualizations of key pathways targeted by these compounds.
1.2.1. SHP2-Mediated Signaling
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK and PI3K-AKT signaling pathways. Allosteric inhibitors of SHP2 with an aminopyrazine core have been developed.
1.2.2. FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) and AXL are receptor tyrosine kinases frequently overexpressed or mutated in AML, leading to constitutive activation of pro-survival pathways like STAT5, MAPK, and AKT. Gilteritinib is a potent aminopyrazine-based inhibitor of both FLT3 and AXL.
1.2.3. B-Cell Receptor (BCR) Signaling via BTK
Bruton's tyrosine kinase (BTK) is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. Acalabrutinib is a second-generation, selective, covalent BTK inhibitor featuring a pyrazine-containing scaffold.
An In-depth Technical Guide to the Synthesis of 5-Methylpyrazin-2-amine: Discovery and Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyrazin-2-amine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. We delve into the seminal methods that marked the early exploration of pyrazine chemistry and trace the progression to modern, industrially viable synthetic routes. Key methodologies, including the Curtius rearrangement, amination of halopyrazines, and other notable approaches are discussed in detail. This whitepaper presents quantitative data in structured tables for comparative analysis, provides explicit experimental protocols for key reactions, and utilizes diagrams to illustrate synthetic pathways, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction: The Emergence of Pyrazine Chemistry
The history of this compound is intrinsically linked to the broader discovery and exploration of pyrazine chemistry. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-relationship, were first identified in the 19th century. The first recorded synthesis of a pyrazine derivative, tetraphenylpyrazine, was achieved by Laurent in 1855. This was followed by the development of foundational synthetic methods that are still recognized today, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[1] These early methods laid the groundwork for the synthesis of a vast array of pyrazine derivatives, including the aminopyrazines, which would later prove to be of significant pharmaceutical importance.
While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its development can be contextualized within the broader advancements in the synthesis of aminopyrazines and other N-heterocyclic compounds throughout the 20th century. The advent of reactions like the Chichibabin amination, first reported in 1914 for the direct amination of pyridines, provided a conceptual framework for the introduction of amino groups onto electron-deficient heterocyclic rings.[2]
Key Synthetic Strategies for this compound
The synthesis of this compound has evolved from classical methods to more efficient and scalable industrial processes. The following sections detail the most significant synthetic routes, providing both historical context and modern applications.
From 5-Methyl-2-pyrazinecarboxylic Acid via Curtius Rearrangement
A prevalent and industrially significant method for the synthesis of this compound involves the Curtius rearrangement of an acyl azide derived from 5-methyl-2-pyrazinecarboxylic acid. This multi-step process is favored for its relatively high yields and the commercial availability of the starting material.
The general pathway involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the desired amine. A common modern adaptation of this process involves a one-pot reaction where the acyl azide is generated and rearranged in the presence of an alcohol to form a carbamate, which is then deprotected to yield the amine.
Logical Workflow for Curtius Rearrangement Synthesis
Caption: Synthesis of this compound via Curtius Rearrangement.
Table 1: Quantitative Data for Curtius Rearrangement Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Methyl-2-pyrazinecarboxylic acid | 1. Oxalyl chloride, 2. Sodium azide, 3. Benzyl alcohol, 4. Pd/C, H₂ | Toluene | 90-95 (rearrangement) | 1.5-3 | 50-55 (overall) | [3] |
| 5-Methyl-2-pyrazinecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | Toluene | 90-95 | 2-3 | 90 (deprotection step) | [3] |
| 5-Methylpyrazine-2-carboxylic acid | DPPA, Diisopropylethylamine, Benzyl alcohol | Toluene | 85-90 | 2 | 78-85 (carbamate) | [4] |
Experimental Protocol: Industrial Preparation via Curtius Rearrangement [3]
Step 1: N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine synthesis To a solution of 5-methyl-2-pyrazinecarboxylic acid (20.7 g, 0.15 mol) in dry toluene (450 mL) is added triethylamine (18.4 g, 0.18 mol) and tert-butanol (22.1 g, 0.30 mol). The mixture is stirred and heated to 90-95 °C. Diphenylphosphoryl azide (DPPA) (42.8 g, 0.18 mol) is added dropwise, and the reaction is maintained at 90-95 °C for 1.5-2 hours. The reaction mixture is then cooled to 15-20 °C, and ethyl acetate (150 mL) is added. The organic phase is washed with sodium carbonate solution (2 x 200 mL) and brine (200 mL). The organic phase is concentrated to approximately 60 mL, and ethyl acetate (60 mL) is added. The mixture is heated to 50 °C and stirred for 1 hour, then slowly cooled to -10 to -5 °C and stirred for an additional 1.5-2 hours. The resulting solid is collected by filtration.
Step 2: Deprotection to this compound N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine (from the previous step) is dissolved in dichloromethane. Hydrogen chloride gas is bubbled through the solution at room temperature. After completion of the reaction (monitored by TLC, approximately 3 hours), water is added, and the phases are separated. The aqueous phase is basified with 30% aqueous sodium hydroxide solution to pH 9. The product is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is triturated with n-heptane and filtered to yield this compound. The reported yield for the deprotection step is 90%.[3]
Amination of 2-Halo-5-methylpyrazines
Another historically significant and viable route to this compound is the nucleophilic aromatic substitution of a halogenated pyrazine precursor, typically 2-chloro-5-methylpyrazine. This method is analogous to early syntheses of other aminopyrazines.
The reaction involves heating the halopyrazine with an ammonia source, such as anhydrous ammonia or an ammonia solution, often in the presence of a solvent and sometimes a catalyst. The harsh conditions (high temperature and pressure) often required for this reaction are a drawback, but the directness of the approach makes it an important method to consider.
Reaction Pathway for Amination of 2-Chloro-5-methylpyrazine
Caption: Synthesis of this compound via Amination.
Table 2: Quantitative Data for Amination Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-Chloropyrazine | Anhydrous Ammonia | Ethanol | 175 | Autoclave | 57 | US2396067A |
| 2-Bromopyrazine | Ammonia | Ethanol | ~175 | Autoclave | Not specified | US2396067A |
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine (Illustrative)
This protocol is for the synthesis of the parent 2-aminopyrazine and is illustrative of the conditions that would be adapted for the 5-methyl derivative.
A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175 °C for three hours. After cooling, the solvent and excess reactants are removed under diminished pressure. The crystalline brown residue is taken up in hot benzene, filtered to remove resinous material, and then cooled to 5 °C. The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried. The reported yield is 57%.
Other Synthetic Approaches
While the Curtius rearrangement and amination of halopyrazines are the most prominent methods, other synthetic strategies have been explored for the preparation of aminopyrazines.
-
Hofmann Rearrangement: Conceptually similar to the Curtius rearrangement, the Hofmann rearrangement of 5-methylpyrazine-2-carboxamide would provide a direct route to this compound. This reaction typically involves treating a primary amide with a halogen (e.g., bromine) and a strong base. While this is a plausible synthetic route, specific documented examples for the synthesis of this compound via this method are not as prevalent in the literature as the Curtius rearrangement.
-
From 2-Cyanopyrazine: 2-Aminopyrazine derivatives can also be synthesized from 2-cyanopyrazine. This can be achieved by reacting 2-cyanopyrazine with a sodium hypochlorite solution and an alkali.[5]
Conclusion
The synthesis of this compound has a rich history rooted in the foundational discoveries of pyrazine chemistry. From the early, general methods for constructing the pyrazine ring, the field has progressed to highly optimized and specific routes for the production of this valuable pharmaceutical intermediate. The Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid has emerged as a dominant industrial method, offering high yields and operational scalability. The amination of 2-chloro-5-methylpyrazine remains a viable, albeit often more demanding, alternative. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research. This guide serves as a foundational resource for understanding the key synthetic pathways and their historical development, providing researchers with the necessary knowledge to innovate further in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
Physicochemical Characteristics of Substituted Pyrazines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of the pyrazine scaffold into drug candidates can modulate key properties such as solubility, lipophilicity, and metabolic stability, ultimately influencing their pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support the rational design of novel pyrazine-based therapeutics.
Core Physicochemical Properties of the Pyrazine Ring
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement confers distinct electronic properties compared to its carbocyclic analog, benzene, and other diazines. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution.[1] The parent pyrazine molecule is a weak base with a pKa of 0.65.[1][2] Its symmetrical structure results in a zero dipole moment.[1]
The introduction of substituents onto the pyrazine ring profoundly influences its physicochemical properties. These modifications are a cornerstone of medicinal chemistry strategies to fine-tune the drug-like properties of pyrazine-containing molecules.
Quantitative Physicochemical Data of Substituted Pyrazines
The following tables summarize key physicochemical data for a selection of substituted pyrazines, providing a comparative overview for researchers.
Table 1: Lipophilicity (LogP) and Basicity (pKa) of Selected Pyrazine Derivatives
| Compound | Substituent(s) | LogP | pKa | Reference(s) |
| Pyrazine | -H | -0.26 | 0.65 | [2][3][4] |
| 2-Methylpyrazine | 2-CH₃ | 0.2 | 1.4 | |
| 2,5-Dimethylpyrazine | 2,5-(CH₃)₂ | 0.8 | 2.0 | |
| 2,3,5-Trimethylpyrazine | 2,3,5-(CH₃)₃ | 1.3 | 2.5 | |
| 2-Aminopyrazine | 2-NH₂ | -0.4 | 2.8 | |
| Pyrazine-2-carboxamide | 2-CONH₂ | -1.1 | - | [5] |
| 2-Chloropyrazine | 2-Cl | 0.4 | - | |
| 2-Methoxypyrazine | 2-OCH₃ | 0.3 | - | |
| Tetramethylpyrazine | 2,3,5,6-(CH₃)₄ | 1.8 | 3.2 | [4] |
Note: LogP and pKa values can vary depending on the experimental or computational method used. The values presented here are representative.
Table 2: Aqueous Solubility of Selected Pyrazine Derivatives
| Compound | Substituent(s) | Aqueous Solubility | Reference(s) |
| Pyrazine | -H | Freely soluble | [3] |
| Pyrazine-2-carboxamide | 2-CONH₂ | Soluble in water | [5] |
| N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3) | Complex | Low water solubility | [6] |
| Piperlongumine-ligustrazine derivatives | Complex | 8.9–26.2 times higher than piperlongumine | [1] |
| Cinnamic acid–pyrazine derivative 1 | Complex | Good solubility | [1] |
Experimental Protocols for Physicochemical Characterization
Detailed and reproducible experimental protocols are critical for accurately determining the physicochemical properties of novel pyrazine derivatives. The following sections outline standard methodologies for measuring lipophilicity, acidity/basicity, and solubility.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between a non-polar solvent (typically n-octanol) and an aqueous phase (typically a buffer of physiological pH).
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to ensure mutual miscibility does not affect the final volumes.
-
Compound Dissolution: Accurately weigh a small amount of the pyrazine derivative and dissolve it in the pre-saturated n-octanol or the pre-saturated buffer, depending on its anticipated solubility.
-
Partitioning: Add a known volume of the second, immiscible phase to the solution from step 2 in a glass flask or vial. The ratio of the volumes of the two phases should be adjusted based on the expected LogP value.
-
Equilibration: Securely cap the flask and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: After shaking, centrifuge the flask at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the pyrazine derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Acidity/Basicity (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable functional groups in a molecule by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Dissolve an accurately weighed amount of the substituted pyrazine in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Stir the solution continuously.
-
Titration: For a basic pyrazine, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic pyrazine, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at which 50% of the compound is protonated (the half-equivalence point). The equivalence point can be identified from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.
Determination of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazine derivative in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for the compound to dissolve.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. An increase in turbidity indicates precipitation of the compound.
-
Quantification of Soluble Compound (Optional): To obtain a quantitative value, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant or filtrate is then determined by an appropriate analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Signaling Pathways of Pyrazine-Containing Drugs
The biological activity of many pyrazine-containing drugs is a result of their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and for predicting potential on-target and off-target effects.
Bortezomib: A Proteasome Inhibitor
Bortezomib is a dipeptidyl boronic acid derivative containing a pyrazine moiety that acts as a potent and reversible inhibitor of the 26S proteasome.[7] Inhibition of the proteasome disrupts the degradation of intracellular proteins, leading to a variety of downstream effects, including the induction of apoptosis in cancer cells. One of the key pathways affected by bortezomib is the NF-κB signaling pathway.[7]
Gilteritinib: A FLT3 Kinase Inhibitor
Gilteritinib is a potent, selective, oral FLT3 tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[8] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to uncontrolled proliferation of leukemic cells through downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[9]
Conclusion
The physicochemical characteristics of substituted pyrazines are of paramount importance in the design and development of new therapeutic agents. By understanding and manipulating properties such as lipophilicity, pKa, and solubility through targeted substitutions, medicinal chemists can optimize the drug-like properties of pyrazine-containing compounds. The detailed experimental protocols provided herein serve as a practical guide for the accurate characterization of these molecules. Furthermore, a clear understanding of the signaling pathways modulated by pyrazine-based drugs, such as bortezomib and gilteritinib, is essential for elucidating their mechanisms of action and for the rational design of next-generation therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of pyrazine-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 8. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 5-Methylpyrazin-2-amine from 5-methyl-2-pyrazine carboxylic acid
Introduction
5-Methylpyrazin-2-amine is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its pyrazine core is a key structural motif in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of this compound from 5-methyl-2-pyrazine carboxylic acid. The primary method described is the Curtius rearrangement, a reliable and scalable reaction that converts a carboxylic acid to an amine with one less carbon atom.[2][3] This rearrangement proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently converted to the desired amine.[2][3] The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The conversion of 5-methyl-2-pyrazine carboxylic acid to this compound is efficiently achieved via a Curtius rearrangement.[2][4] This reaction involves the transformation of a carboxylic acid into an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is then hydrolyzed to yield the primary amine and carbon dioxide.[5][6] A common and modern approach for the initial azidation step involves the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis from the carboxylic acid.[7]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-methyl-2-pyrazine carboxylic acid | 5521-55-1 | C₆H₆N₂O₂ | 138.12 |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | C₁₂H₁₀N₃O₃P | 275.21 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| tert-Butanol | 75-65-0 | C₄H₁₀O | 74.12 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 (NaCl) | NaCl | 58.44 |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |
| This compound | 5521-58-4 | C₅H₇N₃ | 109.13 |
Experimental Protocols
This protocol is based on established procedures utilizing a Curtius rearrangement with DPPA.[7]
Step 1: Formation of tert-butyl (5-methylpyrazin-2-yl)carbamate (Boc-protected amine)
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methyl-2-pyrazine carboxylic acid (13.8 g, 0.1 mol), toluene (250 mL), triethylamine (15.2 g, 0.15 mol), and tert-butanol (14.8 g, 0.2 mol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to 90-95 °C.
-
Slowly add diphenylphosphoryl azide (DPPA) (30.3 g, 0.11 mol) dropwise to the heated solution over a period of 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 90-95 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature (15-20 °C).
-
Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
Step 2: Deprotection to this compound
-
Dissolve the crude tert-butyl (5-methylpyrazin-2-yl)carbamate in ethyl acetate (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the solution for approximately 1 hour, or until the reaction is complete (monitored by TLC). Alternatively, add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Collect the precipitated this compound hydrochloride salt by filtration.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., 10% NaOH solution) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Reported Value | Reference |
| Overall Yield | 68% | [2][4][8] |
| Yield (Deprotection Step) | 90% | [7] |
| Purity | ≥ 99% (HPLC) | [1] |
| Appearance | Yellow to beige crystalline solid | [1] |
| Melting Point (Starting Material) | 167-171 °C |
Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound from 5-methyl-2-pyrazine carboxylic acid via Curtius rearrangement.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive. Although the one-pot procedure with DPPA is generally safer, it is crucial to avoid isolating the acyl azide and to follow the temperature and addition rate recommendations carefully.
-
Hydrogen chloride gas is corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed throughout the procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Industrial Preparation of 5-Methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of an established industrial-scale synthesis method for 5-Methylpyrazin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary method detailed is based on a patented process involving the Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid.[3][4][5]
Primary Industrial Synthesis Route: Curtius Rearrangement
The most well-documented industrial preparation of this compound utilizes 5-methyl-2-pyrazinecarboxylic acid as the starting material. The synthesis proceeds through a three-step, one-pot process involving azidation, Curtius rearrangement to an isocyanate intermediate, in-situ trapping with tert-butanol to form a Boc-protected amine, and subsequent deprotection.[3] This method is advantageous for large-scale production as it avoids the need for column chromatography purification and has a reported overall yield of 50-55%.[3]
Reaction Scheme
The overall transformation is as follows:
-
Azidation and Curtius Rearrangement: 5-methyl-2-pyrazinecarboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base (triethylamine or diisopropylethylamine) to form an acyl azide. This intermediate undergoes a thermal Curtius rearrangement to yield an isocyanate.
-
Boc Protection: The isocyanate is trapped in-situ with tert-butanol to form the N-Boc protected 2-amino-5-methylpyrazine.
-
Deprotection (Desorption of Boc): The Boc protecting group is removed using hydrogen chloride to yield the final product, this compound.[3]
Experimental Workflow Diagram
Caption: Workflow for the industrial synthesis of this compound.
Experimental Protocols
The following protocols are based on the procedures described in patent CN101857575A.[3]
Protocol 1: Synthesis of N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine (Boc-protected intermediate)
-
Reaction Setup: In a suitable reactor, dissolve 5-methyl-2-pyrazinecarboxylic acid (29.7 kg) in dry toluene (540 kg).
-
Addition of Reagents: Add diisopropylethylamine (29.7 kg) and tert-butanol (32 kg) to the solution and stir.
-
Heating: Heat the mixture to 90-95 °C.
-
Azidation and Rearrangement: Slowly add diphenylphosphoryl azide (DPPA) (62 kg) dropwise, maintaining the reaction temperature at 90-95 °C. Continue stirring at this temperature for 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to 15-20 °C.
-
Add ethyl acetate (200 kg).
-
Wash the organic phase with a sodium carbonate solution (300 kg) followed by a brine wash (300 kg).
-
-
Isolation:
-
Concentrate the organic phase.
-
The crude product, N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine, can be purified by recrystallization. A yield of approximately 60% is reported for this step.[3]
-
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine (71 g, 0.34 mol) in dichloromethane (600 mL).
-
Deprotection: Bubble hydrogen chloride gas through the solution at room temperature (15-25 °C) and continue stirring for 3 hours.
-
Work-up:
-
Add water (200 mL) to the reaction mixture.
-
Separate the phases and discard the organic phase.
-
Adjust the pH of the aqueous phase to 9 by adding a 30% aqueous sodium hydroxide solution.
-
-
Extraction: Extract the aqueous phase with dichloromethane (2 x 500 mL).
-
Isolation:
-
Combine the organic extracts and concentrate them.
-
Add n-heptane to the concentrated solution to precipitate the product.
-
Filter the solid to obtain this compound. A yield of 90% is reported for this deprotection step.[3]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the industrial synthesis of this compound based on the provided patent data.[3]
| Parameter | Step 1: Boc Protection | Step 2: Deprotection |
| Starting Material | 5-methyl-2-pyrazinecarboxylic acid | N-Boc-2-amino-5-methylpyrazine |
| Key Reagents | DPPA, Diisopropylethylamine, tert-butanol | Hydrogen chloride, Sodium hydroxide |
| Solvent(s) | Toluene, Ethyl Acetate | Dichloromethane, Water, n-Heptane |
| Temperature | 90-95 °C (reaction), 15-20 °C (work-up) | 15-25 °C |
| Reaction Time | 2-3 hours | 3 hours |
| Reported Yield | ~60% | 90% |
| Overall Yield | \multicolumn{2}{c | }{50-55%} |
Alternative Synthesis Route
An alternative approach to the pyrazine ring structure involves the condensation of methylglyoxal with 2-amino malonamide.[6] This method is used for the synthesis of 2-methyl-5-pyrazine formate and related compounds.[6][7] The initial steps involve a cyclization reaction in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-formamide, which is then hydrolyzed to 3-hydroxy-5-methylpyrazine-2-carboxylic acid.[6]
While this route provides access to the core pyrazine structure from different starting materials, further functional group manipulations would be required to arrive at this compound. Detailed industrial protocols with quantitative data for the conversion of these intermediates to the target amine are not as readily available in the searched literature. This route may present an alternative for further process development.
Alternative Route Workflow Diagram
Caption: Conceptual workflow for an alternative synthesis route.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Versatility of 5-Methylpyrazin-2-amine as a Pharmaceutical Intermediate: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Methylpyrazin-2-amine, a substituted pyrazine derivative, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a reactive pyrazine ring, makes it a valuable intermediate in the development of pharmaceuticals, particularly in the fields of metabolic disorders, oncology, and inflammatory diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical compounds.
Application in the Synthesis of Glipizide
This compound is a key precursor in the industrial synthesis of Glipizide, a second-generation sulfonylurea medication used to treat type 2 diabetes mellitus.[1][2] Glipizide functions by stimulating the release of insulin from pancreatic β-cells.[3][4] The synthesis involves the conversion of this compound to 5-methylpyrazine-2-carboxylic acid, which is then coupled with a substituted phenethylamine derivative.
Signaling Pathway of Glipizide
Glipizide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. It selectively binds to and inhibits the ATP-sensitive potassium (K-ATP) channels on the cell membrane.[5][4] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[4]
References
Application Notes and Protocols: 5-Methylpyrazin-2-amine in the Synthesis of Anti-tubercular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-methylpyrazin-2-amine in the synthesis of novel anti-tubercular scaffolds. The focus is on the derivatization of the 5-methylpyrazine core, a key structural motif in the development of potent analogs of the first-line anti-tuberculosis drug, pyrazinamide (PZA).
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide is a cornerstone of first-line TB therapy, valued for its sterilizing activity against semi-dormant bacilli. This has spurred considerable interest in the synthesis of PZA analogs to enhance efficacy, overcome resistance, and improve pharmacokinetic profiles. The 5-methylpyrazine scaffold is of particular interest, as substitutions on the pyrazine ring can significantly influence the anti-tubercular activity of the resulting compounds.
Data Presentation: Anti-tubercular Activity of 5-Methylpyrazine Derivatives
The following table summarizes the in vitro anti-tubercular activity of a series of 5-methylpyrazine-2-carbohydrazide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | R Group (Substituent on Phenylmethylidene) | MIC (μg/mL) | Activity | Reference |
| PM 1 | H | 50 | Moderately Active | [1] |
| PM 2 | 2-Cl | 50 | Moderately Active | [1] |
| PM 3 | 3-Cl | >50 | Inactive | [1] |
| PM 4 | 4-Cl | 10 | Active | [1] |
| PM 5 | 2-OH | 25 | Moderately Active | [1] |
| PM 6 | 3-OH | 25 | Moderately Active | [1] |
| PM 7 | 4-OH | 10 | Active | [1] |
| PM 8 | 2-NO₂ | >50 | Inactive | [1] |
| PM 9 | 3-NO₂ | >50 | Inactive | [1] |
| PM 10 | 4-NO₂ | 50 | Moderately Active | [1] |
| PM 11 | 2,4-di-Cl | 25 | Moderately Active | [1] |
| PM 12 | 3,4,5-tri-OCH₃ | 25 | Moderately Active | [1] |
| PM 13 | 4-OH, 3-OCH₃ | 10 | Active | [1] |
| PM 14 | 4-N(CH₃)₂ | <10 | Highly Active | [1] |
| Isoniazid | - | - | Standard | [1] |
| Pyrazinamide | - | - | Standard | [1] |
Experimental Protocols
While published literature predominantly features the synthesis of 5-methylpyrazine-based anti-tubercular agents from 5-methylpyrazinoic acid, this section provides a detailed, experimentally-validated protocol for the synthesis of 5-methylpyrazine-2-carbohydrazide derivatives starting from 5-methylpyrazinoic acid, as well as a proposed protocol for the synthesis of the key 5-methylpyrazinoic acid intermediate from this compound.
Protocol 1: Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives (Validated)[1]
This protocol is adapted from the synthesis of a series of phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives.
Step 1: Synthesis of 5-Methylethylpyrazinoate
-
Dissolve 5-methylpyrazinoic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the ethyl ester with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 5-Methylpyrazinoic Acid Hydrazide
-
Dissolve the 5-methylethylpyrazinoate from Step 1 in a suitable solvent.
-
Add hydrazine hydrate (99%).
-
Reflux the mixture. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the hydrazide.
-
Filter and dry the product.
Step 3: Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives
-
Dissolve 5-methylpyrazinoic acid hydrazide from Step 2 in ethanol.
-
Add a solution of the desired substituted aromatic aldehyde in ethanol.
-
Reflux the mixture. The formation of the hydrazone can be monitored by TLC.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter, wash with cold ethanol, and dry the final product.
Protocol 2: Proposed Synthesis of 5-Methylpyrazinoic Acid from this compound
This protocol is a proposed synthetic route based on the well-established Sandmeyer reaction, which allows for the conversion of an aryl amine to a nitrile, followed by hydrolysis to the carboxylic acid.
Step 1: Diazotization of this compound
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide at 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Cool the mixture and extract the resulting 5-methylpyrazine-2-carbonitrile with a suitable organic solvent.
Step 3: Hydrolysis of 5-Methylpyrazine-2-carbonitrile
-
Subject the crude 5-methylpyrazine-2-carbonitrile from Step 2 to acidic or basic hydrolysis.
-
For acidic hydrolysis, reflux the nitrile with an aqueous solution of a strong acid (e.g., H₂SO₄).
-
For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base (e.g., NaOH), followed by acidification.
-
After hydrolysis is complete, cool the solution and adjust the pH to precipitate the 5-methylpyrazinoic acid.
-
Filter, wash with cold water, and dry the product. The resulting 5-methylpyrazinoic acid can then be used in Protocol 1.
Mandatory Visualization
Caption: Synthetic pathways for 5-methylpyrazine anti-tubercular scaffolds.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for 5-methylpyrazine derivatives is likely analogous to that of pyrazinamide, which is a prodrug. Pyrazinamide diffuses into M. tuberculosis where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA). POA is believed to disrupt membrane potential and interfere with the pathogen's energy production. Additionally, POA has been suggested to inhibit fatty acid synthase I (FAS-I), an enzyme essential for mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. The presence of the 5-methyl group may influence the compound's lipophilicity, thereby affecting its cell wall penetration, or it could modulate the electronic properties of the pyrazine ring, potentially impacting its interaction with target enzymes.
References
Application Notes and Protocols for N-Alkylation of Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of aminopyrazines, a critical transformation in the synthesis of diverse compounds, including fluorescent dyes and potential pharmaceutical agents. The methods outlined below are reductive amination and direct alkylation with alkyl halides, which are commonly employed due to their efficiency and versatility.
Introduction
N-alkylation of the exocyclic amino group on a pyrazine ring is a fundamental synthetic strategy used to modify the physicochemical properties of the molecule. This modification can lead to significant changes in solubility, lipophilicity, and photophysical characteristics. For instance, N-alkylation can induce a bathochromic shift in the fluorescence emission of aminopyrazine-based fluorophores, moving their emission to longer, more biologically compatible wavelengths.[1][2] The choice of alkylation strategy depends on the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the overall complexity of the starting aminopyrazine.
Key N-Alkylation Methodologies
Two primary methods for the N-alkylation of aminopyrazines are highlighted: reductive amination for the introduction of alkyl groups from aldehydes, and direct alkylation using alkyl halides.
Reductive Amination
Reductive amination is a highly efficient method for preparing N-alkylated and N,N'-dialkylated aminopyrazines.[2] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the aminopyrazine with an aldehyde, followed by its immediate reduction by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[2]
Direct Alkylation with Alkyl Halides
Direct alkylation involves the nucleophilic attack of the aminopyrazine's nitrogen atom on an alkyl halide. This reaction often requires a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to avoid side reactions and to control the degree of alkylation. Stronger bases may be required to generate an aminopyrazinyl anion for efficient reaction with less reactive alkyl halides.[2]
Data Summary of N-Alkylation Conditions
The following table summarizes various conditions reported for the N-alkylation of aminopyrazines and related amino-heterocycles.
| Method | Substrates | Reagents & Catalysts | Solvent | Temperature | Yield | Reference |
| Reductive Amination | Aminopyrazine, Aldehyde (e.g., Boc-aminoacetaldehyde) | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | Room Temp. | 70% | [1] |
| Reductive Amination | Aminopyrazine, Aldehyde | Phenylsilane, Tin Catalyst | Not specified | Not specified | High | [2] |
| Direct Alkylation | Aminopyrazine | Alkyl Iodide, Strong Base (e.g., Sodium Amide) | Not specified | Not specified | High | [2] |
| Direct Alkylation | 4-Aminopyridine | Alkyl Halide, t-BuOK | DMSO | Room Temp. | High | [3] |
| Borrowing Hydrogen | 2-Aminopyridine, Benzyl Alcohol | Manganese Pincer Complex | Not specified | 80-100 °C | 89% | [4] |
| Heterogeneous Catalysis | Aminopyridine, Alkylation Feed | Heterogeneous Catalyst | Gas Phase | 100-500 °C | >95% | [5] |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the mono- or di-alkylation of an aminopyrazine using an aldehyde and sodium triacetoxyborohydride (STAB).
Materials:
-
Aminopyrazine starting material
-
Aldehyde (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents per aldehyde)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminopyrazine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Aldehyde Addition: Add the aldehyde (1.1 eq. for mono-alkylation) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting aminopyrazine is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated aminopyrazine.
Protocol 2: Direct N-Alkylation with Alkyl Halide
This protocol provides a general method for the N-alkylation of aminopyrazines using an alkyl halide and a suitable base.
Materials:
-
Aminopyrazine starting material
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium tert-butoxide (t-BuOK), Sodium Hydride (NaH), or Cesium Carbonate (Cs₂CO₃)) (1.2 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.2 eq.) portion-wise. If using NaH, be cautious of hydrogen gas evolution. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualized Workflow and Pathways
The following diagrams illustrate the general workflows for the N-alkylation of aminopyrazines.
Caption: General experimental workflow for N-alkylation.
References
- 1. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
Analytical Methods for Pyrazine Detection: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of pyrazines are critical. These heterocyclic aromatic compounds are not only pivotal in the flavor and aroma profiles of various food products but also serve as important structural motifs in numerous pharmaceutical agents. This document provides detailed application notes and protocols for the analysis of pyrazines using two of the most powerful and widely adopted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Analysis
GC-MS is a gold standard for the analysis of volatile and semi-volatile compounds like pyrazines due to its high sensitivity and selectivity.[1] The use of a stable isotope dilution analysis (SIDA) with deuterated internal standards is considered the most robust method for accurate quantification, as it effectively corrects for matrix effects and variations in sample preparation.[1][2]
Application Note: Quantitative Analysis of Pyrazines in Food and Pharmaceutical Matrices by HS-SPME-GC-MS
This application note details a robust method for the quantification of various pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision.
Experimental Protocol:
1. Sample Preparation (HS-SPME):
-
Weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[2]
-
Add a known amount of a deuterated pyrazine internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).[2]
-
Seal the vial with a PTFE/silicone septum.[2]
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile pyrazines.[2] For cocoa wort samples, extraction at 40°C for 40 minutes with a 75 μm CAR/PDMS SPME head has been shown to be efficient.[3]
2. GC-MS Analysis:
-
Column: A capillary column suitable for volatile compound analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 5°C/min.
-
Hold at 240°C for 5 minutes.[2]
-
-
Mass Spectrometer:
Quantitative Data Summary for GC-MS Methods:
| Parameter | 2,6-Dimethylpyrazine (SIDA)[2] | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine[3] | Various Pyrazines in Perilla Seed Oil[4][5] |
| Linearity (R²) | ≥ 0.995 | Linear within 1-500 mg/L | - |
| Limit of Detection (LOD) | pg to ng range | < 0.023 µg/L | 0.07-22.22 ng/g |
| Limit of Quantification (LOQ) | ng/g range | - | - |
| Precision (%RSD) | < 5% | 3.6% - 6.4% | < 9.76% |
| Accuracy (% Recovery) | - | 95.4% - 102.7% | 94.6% - 107.92% |
Experimental Workflow for GC-MS Analysis of Pyrazines:
Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.
High-Performance Liquid Chromatography (HPLC) for Pyrazine Analysis
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including less volatile or thermally labile pyrazine derivatives. Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach for the quantification of pyrazines in pharmaceutical and food samples.[4] For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[6][7]
Application Note: Quantitative Analysis of Pyrazinamide in Pharmaceutical Formulations by RP-HPLC
This application note provides a detailed protocol for the quantitative analysis of Pyrazinamide, a key anti-tuberculosis drug, in bulk and pharmaceutical dosage forms using a validated RP-HPLC method.[3]
Experimental Protocol:
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of Pyrazinamide standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[3]
-
Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 100 mg of Pyrazinamide to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter.[3]
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: Hypersil C8 (4.6 x 250 mm, 3.5 µm particle size).[3]
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio. The mobile phase should be filtered and degassed.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 269 nm.[3]
-
Injection Volume: 20 µL.[3]
Quantitative Data Summary for HPLC Methods:
| Parameter | Pyrazinamide (RP-HPLC-UV)[3] | 2-Hydroxy-5-methylpyrazine (RP-HPLC-UV)[4] |
| Linearity (R²) | Linear between 20-120 µg/mL | ≥ 0.999 |
| Range | 20 - 120 µg/mL | 20 - 120 µg/mL |
| Accuracy (% Recovery) | Validated by recovery studies | 98.0 - 102.0% |
| Precision (%RSD) | < 2% | ≤ 2.0% |
| Retention Time | 3.62 min | - |
Experimental Workflow for HPLC Analysis of Pyrazines:
Caption: Workflow for pyrazine analysis using RP-HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Application Notes and Protocols for 5-Methylpyrazin-2-amine in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Methylpyrazin-2-amine is a versatile heterocyclic amine that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] While not typically used as an active ingredient itself in agrochemical formulations, its structural motif is integral to the development of novel pesticides and herbicides. The pyrazine ring system, present in this compound, is a critical component in a range of compounds designed to enhance crop protection by improving efficacy against various pests and diseases.[1]
These application notes provide a comprehensive overview of the utility of this compound as a precursor for a hypothetical pyrazine-based insecticide, "Pyrazactrin." The following sections detail the synthesis pathway, proposed mechanism of action, formulation protocols, and efficacy testing methodologies for such a derivative.
Hypothetical Active Ingredient: Pyrazactrin
For the purpose of these application notes, we will consider a hypothetical insecticidal compound, N-(5-methylpyrazin-2-yl)benzamide (Pyrazactrin) , synthesized from this compound. This example will serve to illustrate the potential applications and experimental considerations for agrochemicals derived from this important intermediate.
Synthesis of Pyrazactrin
The synthesis of Pyrazactrin from this compound can be achieved through a standard amidation reaction with benzoyl chloride.
Reaction Scheme:
Caption: Synthesis of Pyrazactrin from this compound.
Proposed Mechanism of Action
While the specific mechanism of action would need to be determined experimentally, many pyrazine-containing insecticides act as modulators of the insect's nervous system or interfere with vital physiological processes. For Pyrazactrin, a plausible hypothesis is the disruption of chordotonal organs, which are sensory receptors in insects responsible for hearing and proprioception. This mode of action is observed in other N-aryl-amide insecticides.
Caption: Proposed Signaling Pathway for Pyrazactrin.
Agrochemical Formulation Protocols
The formulation of an agrochemical is crucial for its stability, ease of application, and efficacy. Below are protocols for two common types of formulations for a solid active ingredient like Pyrazactrin.
Wettable Powder (WP) Formulation
Wettable powders are designed to be dispersed in water to form a sprayable suspension.
Table 1: Composition of a 50% Wettable Powder (WP) Formulation of Pyrazactrin
| Component | Function | Percentage (%) |
| Pyrazactrin (Technical Grade, 95% purity) | Active Ingredient | 52.6 |
| Kaolin Clay | Carrier | 37.4 |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 3.0 |
| Amorphous Silica | Anti-caking Agent | 2.0 |
Experimental Protocol for WP Formulation:
References
Application Notes and Protocols: 5-Methylpyrazin-2-amine in the Development of Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of 5-Methylpyrazin-2-amine as a novel building block in the synthesis of fluorescent dyes. While direct synthesis of a fluorescent dye using this specific precursor has not been extensively reported, its structural similarity to known fluorophores, such as 2-aminopyridines and other pyrazine-based systems, suggests its potential in creating novel dyes with interesting photophysical properties. This document outlines a hypothetical fluorescent dye, "Pyra-M-Fluor 1," and provides a plausible synthetic route, predicted photophysical characteristics based on analogous compounds, and a detailed protocol for its potential application in cellular imaging.
Introduction
Fluorescent dyes are indispensable tools in biomedical research and drug development, enabling the visualization of cellular structures and the tracking of biological processes. The pyrazine moiety is a valuable component in the design of fluorescent probes due to its electron-accepting nature, which can be utilized to create donor-π-acceptor (D-π-A) systems with tunable optical properties. Additionally, the 2-aminopyridine scaffold is known to exhibit intrinsic fluorescence. The compound this compound uniquely combines both a pyrazine ring and a 2-amino group, making it a promising, yet underexplored, precursor for the development of novel fluorescent dyes. This application note introduces a hypothetical fluorescent dye, Pyra-M-Fluor 1, derived from this compound, and explores its potential applications.
Hypothetical Fluorescent Dye: Pyra-M-Fluor 1
Based on the known reactivity of aminopyrazines and the structural features of existing pyrazine-based dyes, we propose the synthesis of a pyrazolo[1,5-a]pyrimidine-based fluorescent dye, herein named Pyra-M-Fluor 1 . The pyrazolo[1,5-a]pyrimidine scaffold is a known fluorescent platform.
Structure of Pyra-M-Fluor 1:
(Hypothetical Structure)
Where R is an aromatic substituent, for example, a phenyl group.
Predicted Photophysical Properties
The photophysical properties of Pyra-M-Fluor 1 are predicted based on data from structurally similar pyrazolo[1,5-a]pyrimidine and 2-aminopyridine fluorescent dyes. The introduction of different substituents at the 7-position (R group) of the pyrazolo[1,5-a]pyrimidine core is expected to modulate the absorption and emission wavelengths.
Table 1: Predicted Photophysical Properties of Pyra-M-Fluor 1 in Different Solvents
| Solvent | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Quantum Yield (Φ_F) | Predicted Stokes Shift (nm) |
| Toluene | ~350-370 | ~420-450 | ~0.40-0.60 | ~70-80 |
| Dichloromethane | ~360-380 | ~440-470 | ~0.30-0.50 | ~80-90 |
| Acetonitrile | ~365-385 | ~450-480 | ~0.20-0.40 | ~85-95 |
| Ethanol | ~370-390 | ~460-490 | ~0.10-0.30 | ~90-100 |
Disclaimer: The data in this table is hypothetical and extrapolated from known properties of similar heterocyclic fluorescent dyes for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Pyra-M-Fluor 1 (Hypothetical)
This proposed synthesis is based on the established condensation reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines.[1]
Materials:
-
This compound
-
Benzoylacetone (or other suitable 1,3-dicarbonyl compound)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and benzoylacetone (1.1 mmol) in glacial acetic acid (10 mL).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (50 mL).
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Pyra-M-Fluor 1.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Application of Pyra-M-Fluor 1 for Cellular Imaging (Hypothetical)
This protocol outlines a general procedure for using the hypothetical Pyra-M-Fluor 1 as a fluorescent probe for imaging live cells.
Materials:
-
Pyra-M-Fluor 1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture overnight to allow for attachment.
-
Probe Preparation: Prepare a working solution of Pyra-M-Fluor 1 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the cell culture medium from the dishes and wash the cells once with warm PBS. Add the Pyra-M-Fluor 1 working solution to the cells.
-
Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with appropriate filter sets based on the predicted excitation and emission maxima of Pyra-M-Fluor 1.
Visualizations
Caption: Proposed synthetic workflow for the hypothetical fluorescent dye Pyra-M-Fluor 1.
Caption: Hypothetical use of Pyra-M-Fluor 1 to visualize a cellular response.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyrazin-2-amine
Welcome to the technical support center for the synthesis of 5-Methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare this compound?
A1: The most commonly cited industrial-scale synthesis starts from 5-methyl-2-pyrazinecarboxylic acid.[1] This method involves a Curtius rearrangement of an acyl azide intermediate. The general steps are:
-
Azidation: 5-methyl-2-pyrazinecarboxylic acid is reacted with an azidating agent, such as diphenylphosphoryl azide (DPPA), in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Curtius Rearrangement & Trapping: The resulting acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate. This is then trapped in situ with an alcohol, like tert-butanol, to form a Boc-protected amine.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.
This method is favored for its high yield and avoidance of column chromatography for purification on an industrial scale.[1]
Q2: I am observing a significantly low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Purity of Starting Materials: The purity of 5-methyl-2-pyrazinecarboxylic acid is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.[2]
-
Suboptimal Reaction Conditions: The Curtius rearrangement is sensitive to reaction temperature. The temperature for both the azidation and rearrangement steps should be carefully controlled, typically between 85-95 °C.[1]
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the isocyanate intermediate back to the carboxylic acid or to the formation of undesired urea byproducts. It is important to use dry solvents and reagents. Some protocols recommend azeotropic drying of the reaction mixture to ensure the water content is below 0.1% w/w.[3]
-
Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion of the starting material. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure completion.
Q3: My final product is contaminated with impurities. What are the likely side products and how can I purify it?
A3: Common impurities can include unreacted starting material, the Boc-protected intermediate, and potential side products from the Curtius rearrangement.
For purification:
-
Extraction: A common initial purification step is liquid-liquid extraction. After the deprotection step, the reaction mixture is typically basified, and the product is extracted into an organic solvent.
-
Crystallization: The crude product can often be purified by crystallization. After concentrating the organic extracts, the product can be crystallized from a suitable solvent or solvent mixture.[3]
-
Column Chromatography: For laboratory-scale synthesis or to remove persistent impurities, column chromatography on silica gel can be employed.[2] However, industrial processes aim to avoid this step.[1]
-
Acid-Base Wash: Amine products can be purified by an acid wash to form the ammonium salt, which is water-soluble. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent. This can effectively remove non-basic organic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Presence of water in the reaction. | Use anhydrous solvents and reagents. Consider azeotropic distillation to remove water from the reaction mixture before adding the azidating agent.[3] |
| Suboptimal reaction temperature. | Carefully control the reaction temperature, especially during the addition of DPPA and the subsequent rearrangement, keeping it within the 85-95 °C range.[1] | |
| Impure starting materials. | Ensure the purity of 5-methyl-2-pyrazinecarboxylic acid before starting the reaction. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Side Products | Isocyanate reacting with water. | Ensure anhydrous conditions. |
| Incorrect stoichiometry of reagents. | Carefully measure and add the correct molar equivalents of all reagents. | |
| Difficulty in Product Isolation | Product loss during workup. | Optimize the extraction and crystallization procedures. Ensure the pH is appropriate during aqueous washes to prevent the product from remaining in the aqueous layer. |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Try to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, further purification by column chromatography may be necessary. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields reported in various synthetic protocols for this compound starting from 5-methyl-2-pyrazinecarboxylic acid.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-methyl-2-pyrazinecarboxylic acid | 5-methylpyrazine-2-carboxylic acid |
| Azidating Agent | Diphenylphosphoryl azide (DPPA) | Diphenylphosphoryl azide (DPPA) |
| Base | Triethylamine | Diisopropylethylamine |
| Solvent | Toluene | Toluene |
| Reaction Temperature | 90-95 °C | 85-90 °C |
| Trapping Agent | tert-butanol | Benzyl alcohol |
| Deprotection | Not specified in detail | Hydrogenation (Pd/C) |
| Overall Yield | 90% | 65-78% (after crystallization) |
| Reference | [1] | [3] |
Experimental Protocols
Key Experiment: Synthesis via Curtius Rearrangement
This protocol is a generalized procedure based on literature methods.[1][3]
Step 1: Formation of Boc-protected this compound
-
To a flask equipped with a stirrer, condenser, and thermometer, add 5-methyl-2-pyrazinecarboxylic acid (1.0 eq), toluene (approx. 10 volumes), and diisopropylethylamine (1.5 eq).
-
Heat the mixture and distill a portion of the toluene to azeotropically remove any water until the water content is <0.1% w/w.
-
Cool the mixture to 15-20 °C.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.0-1.2 eq) while maintaining the temperature.
-
Stir the mixture for 1-2 hours at this temperature.
-
In a separate flask, heat a solution of tert-butanol (or benzyl alcohol) (3.0 eq) in toluene to 85-95 °C.
-
Slowly add the acyl azide mixture to the hot alcohol solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature between 85-95 °C.
-
After the addition is complete, stir the reaction mixture at 85-95 °C for 1-3 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with an aqueous sodium carbonate solution and then with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected amine.
Step 2: Deprotection of Boc-protected this compound
-
Dissolve the crude Boc-protected amine in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add an acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify by crystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Troubleshooting low yield in pyrazine synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in pyrazine synthesis?
Low yields in pyrazine synthesis can be attributed to several factors, including:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and base are critical parameters. For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to decompose.[1]
-
Purity of Starting Materials: The purity of reactants, such as α-dicarbonyl compounds and 1,2-diamines, is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts.[2]
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the final aromatic pyrazine.[2] Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyrazine.
-
Side Reactions: The formation of byproducts, such as imidazoles or polymeric materials, can consume starting materials and reduce the yield of the target pyrazine.[3]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Overly acidic or basic conditions during purification can lead to product degradation.[3]
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1]
Q2: What are the typical byproducts in pyrazine synthesis and how can they be minimized?
Common byproducts include piperazines (from incomplete dehydrogenation) and imidazole derivatives.[1][2] To minimize their formation:
-
Optimize Reaction Temperature: Ensure the temperature is sufficient for complete dehydrogenation to the pyrazine without causing degradation.[1]
-
Choice of Extraction Solvent: During liquid-liquid extraction, using a nonpolar solvent like hexane can selectively extract pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[3]
-
Inert Atmosphere: For reactions with air-sensitive intermediates, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation products.[1]
Q3: How can I improve the purification of my pyrazine product?
Several techniques can be employed for the purification of pyrazines:
-
Liquid-Liquid Extraction (LLE): This is often the first step. Multiple extractions with a suitable solvent are recommended for efficient recovery.[3]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating pyrazines from impurities. A gradient of hexane and ethyl acetate is a commonly used eluent system.[2][3]
-
Distillation: For volatile pyrazines, distillation is an effective method to separate them from non-volatile impurities.
-
Recrystallization: For solid pyrazine derivatives, recrystallization from an appropriate solvent can yield highly pure products. Slow cooling is recommended to obtain pure crystals rather than an impure amorphous solid.[2]
Troubleshooting Guide
Problem: Low to No Yield of Pyrazine Product
This guide provides a step-by-step approach to troubleshoot low-yield pyrazine synthesis reactions.
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Ensure efficient stirring.[3] |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and catalysts. For example, in some dehydrogenative coupling reactions, potassium hydride (KH) has shown to provide higher yields than other bases like NaOEt or tBuOK.[1] | |
| Poor Quality of Starting Materials | Purify starting materials before use (e.g., by distillation or recrystallization).[1] | |
| Incomplete Oxidation of Dihydropyrazine Intermediate | Ensure sufficient oxidizing agent is present or extend the oxidation time. Consider using a stronger oxidizing agent if necessary.[2] | |
| Product Loss During Work-up | Perform multiple extractions with a suitable solvent. Optimize the purification method (e.g., adjust the eluent system in column chromatography).[1] | |
| No Product Detected | Incorrect Reaction Conditions | Verify the required temperature and pressure for the specific reaction. Some dehydrogenation reactions require temperatures in the range of 300-375°C.[1] |
| Inactive Catalyst | Ensure the catalyst is active. For reactions sensitive to air or moisture, handle the catalyst under an inert atmosphere. Optimize catalyst loading; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1] | |
| Significant Impurities Present | Formation of Structurally Similar Byproducts | Modify the synthetic route to a more regioselective method. Adjust the polarity of the eluent system for better separation during column chromatography.[1] |
| Polymerization or Degradation | Lower the reaction temperature. If intermediates are air-sensitive, perform the reaction under an inert atmosphere.[1] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of 2,5-Diphenylpyrazine [1]
| Parameter | Condition | Yield (%) | Notes |
| Catalyst | Mn(CO)5Br | 75 | - |
| Mn2(CO)10 | 80 | - | |
| Pincer Complex 1 | 92 | Acridine-based Mn pincer complex | |
| Base | NaOEt | 65 | - |
| tBuOK | 78 | - | |
| NaOMe | 72 | - | |
| KH | 95 | Most effective base for this reaction | |
| Solvent | Toluene | 95 | High boiling point, suitable for high-temperature reactions |
| 1,4-Dioxane | 90 | - | |
| THF | 88 | Lower boiling point, may require longer reaction times | |
| Temperature | 125 °C | 90 | - |
| 150 °C | 95 | Optimal temperature for this specific synthesis | |
| Time | 12 h | 85 | - |
| 24 h | 95 | Reaction goes to completion |
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones, to form dihydropyrazines, followed by oxidation.[1]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium nitrite in water.
-
Slowly add a mineral acid (e.g., hydrochloric acid) while maintaining a low temperature (0-5 °C).
-
Stir the reaction mixture for the appropriate time until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Isolate the product by filtration or extraction.
Step 2: Reduction to the α-Amino Ketone and Dimerization
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent (e.g., zinc dust) portion-wise while controlling the temperature.
-
After the reduction is complete, the α-amino ketone will spontaneously dimerize to form the dihydropyrazine.
Step 3: Oxidation to the Pyrazine
-
To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.
-
Heat the reaction mixture if necessary to drive the oxidation to completion.
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (Illustrative Synthesis of 2,5-Diphenylpyrazine)
This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[4]
Step 1: Synthesis of α-Aminoacetophenone
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Step 2: Self-Condensation and Oxidation
-
The reaction mixture containing the α-aminoacetophenone will spontaneously start to condense to form the dihydropyrazine intermediate.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenylpyrazine.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazine synthesis.
References
Technical Support Center: 5-Methylpyrazin-2-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable method for the synthesis of this compound is from 5-methyl-2-pyrazinecarboxylic acid. This process typically involves an azidation step, followed by a Curtius rearrangement and subsequent removal of a protecting group.[1]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
During the synthesis of this compound, several types of impurities can be generated. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 5-methyl-2-pyrazinecarboxylic acid.
-
Intermediates: Incomplete reaction can leave behind intermediates such as the acyl azide or the isocyanate formed during the Curtius rearrangement.[2][3][4]
-
By-products from Side Reactions: The Curtius rearrangement, if not performed under optimal conditions, can lead to the formation of urea derivatives (from the reaction of the isocyanate with a primary amine) or carbamates (from the reaction with alcohols).[2] Photochemical decomposition of the acyl azide can also lead to nitrene insertion by-products.[2]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethyl acetate) may be present in the final product.
Q3: What analytical methods are suitable for monitoring the purity of this compound?
Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for separating this compound from its impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and by-products.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify impurities.[12]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction temperature for the Curtius rearrangement is optimal to drive the reaction to completion.[1]- Monitor the reaction progress using TLC or HPLC to confirm the consumption of starting materials and intermediates.[6] |
| Suboptimal Reagent Stoichiometry | - Carefully control the stoichiometry of reagents, particularly the azide source and any trapping agents. |
| Product Loss During Work-up | - Minimize the number of transfer steps.- Optimize liquid-liquid extraction procedures by selecting appropriate solvents and performing multiple extractions.[13] |
Presence of Impurities
| Observed Issue | Potential Cause | Recommended Action |
| Colored Impurities | Formation of polymeric by-products or other colored species. | - Treat a solution of the crude product with activated carbon before recrystallization.[13] |
| "Oiling Out" During Recrystallization | The presence of impurities is depressing the melting point, or the chosen solvent is not suitable. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.[13][14]- Re-dissolve the oil in a minimal amount of hot solvent and allow for very slow cooling. Seeding with a pure crystal can also be beneficial.[13] |
| Persistent Impurities After Recrystallization | Co-crystallization of impurities with the product. | - Try a different recrystallization solvent or a mixture of solvents.[13][15]- Consider column chromatography for more challenging separations.[13] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature.[16] Common solvent systems for pyrazines include ethanol/water and ethyl acetate/hexanes.[15][17]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[13]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Selection: For amines, standard silica gel can sometimes cause issues with streaking due to strong interactions. An amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazine Derivatives
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Can yield very high purity; effective for removing insoluble impurities.[18] | Yield can be compromised; finding a suitable solvent can be time-consuming.[18] |
| Column Chromatography | 95-99% | Good for separating compounds with different polarities.[18] | Can be time-consuming and require larger volumes of solvent. |
| Liquid-Liquid Extraction | Initial Purification Step | Good for initial removal of certain impurities.[13] | May not be sufficient for achieving high purity on its own. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
- 1. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazine synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Conditions: Temperature, reaction time, or pressure may not be optimized. For some gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, while temperatures above 450°C can cause degradation of the pyrazine ring.[1] | Systematically optimize reaction parameters. For instance, in the dehydrogenative coupling of 2-phenylglycinol, temperatures between 125°C and 150°C have been shown to be effective.[2] Monitor reaction progress using TLC or GC-MS to determine the optimal reaction time.[2] |
| Incorrect Choice of Base or Catalyst: The base and catalyst can significantly impact yield. In some dehydrogenative coupling reactions, potassium hydride (KH) has been found to be more effective than other bases like tBuOK or NaOMe.[1] | Screen different bases and optimize catalyst loading. For certain manganese-pincer complex catalyzed reactions, a 2 mol% catalyst loading is optimal.[3][4] | |
| Impure Starting Materials: Impurities in reactants, such as α-dicarbonyl compounds or 1,2-diamines, can lead to side reactions.[5] | Use purified starting materials. Consider recrystallization or distillation of reactants before use. | |
| Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation.[5] | Ensure complete oxidation by using an appropriate oxidizing agent (e.g., copper(II) sulfate, air) and optimizing oxidation conditions.[1] | |
| Product Loss During Workup: Significant product loss can occur during extraction and purification steps.[1] | Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.[5] | |
| Formation of Side Products | Formation of Imidazole Byproducts: Particularly in Maillard-type reactions or when using certain solvents, imidazole derivatives can be formed as significant byproducts.[6][7][8] | During liquid-liquid extraction, use a non-polar solvent like hexane to selectively extract the pyrazine, leaving polar imidazole byproducts in the aqueous phase.[6][7][8] If imidazoles are co-extracted, they can be removed by column chromatography on silica gel.[5][6][7][8] |
| Polymerization or Degradation: Undesired polymerization or degradation of starting materials or products can lead to a complex reaction mixture and low yield. | Lower the reaction temperature. If intermediates are sensitive to air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Purification Difficulties | Co-elution of Impurities in Column Chromatography: Structurally similar byproducts or regioisomers may co-elute with the desired pyrazine product. | Optimize the solvent system for column chromatography. A shallow gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.[5] A 90:10 hexane/ethyl acetate mixture has been used successfully for the separation of some pyrazines.[6][7][8] Consider using a higher surface area silica gel for better resolution.[5] |
| Inefficient Recrystallization: The choice of solvent and cooling rate can impact the efficiency of recrystallization. | Select a solvent in which the pyrazine is highly soluble at elevated temperatures and poorly soluble at room temperature. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of an impure amorphous solid.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazines?
A1: The most common methods include the Staedel-Rugheimer pyrazine synthesis, the Gutknecht pyrazine synthesis, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, and more modern approaches like the dehydrogenative coupling of β-amino alcohols.[5] The condensation of an α-diketone with a 1,2-diamine is a very direct and classical route.[9]
Q2: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted pyrazines?
A2: Improving regioselectivity can be challenging. The choice of synthetic method is crucial, as some methods offer better control over the position of substituents. Additionally, optimizing reaction conditions such as solvent and temperature can influence the regiochemical outcome. For some reactions, the use of specific catalysts can also direct the formation of a particular regioisomer.
Q3: My reaction mixture turns dark, and I have difficulty isolating the product. What could be the cause?
A3: A dark reaction mixture often indicates the formation of polymeric byproducts or degradation of the starting materials or product. This can be caused by excessively high reaction temperatures or the presence of air-sensitive intermediates. Try lowering the reaction temperature and running the reaction under an inert atmosphere.
Q4: What is the role of the dihydropyrazine intermediate in pyrazine synthesis?
A4: In many pyrazine syntheses, such as the condensation of 1,2-diamines with 1,2-dicarbonyls and the Gutknecht synthesis, a dihydropyrazine is formed as an intermediate.[5][10][11][12] This intermediate is not aromatic and must be oxidized in a subsequent step to form the final, stable pyrazine ring. Incomplete oxidation of the dihydropyrazine is a common cause of low yields.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the optimization of various pyrazine syntheses.
Table 1: Optimization of Dehydrogenative Coupling of 2-Phenylglycinol
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn-pincer complex 2 (2) | KH | Toluene | 150 | 24 | 99 |
| 2 | Mn-pincer complex 2 (2) | KH | THF | 150 | 24 | 90 |
| 3 | Mn-pincer complex 2 (2) | KH | 1,4-Dioxane | 150 | 24 | 95 |
| 4 | Mn-pincer complex 2 (2) | KH | Toluene | 125 | 24 | >99 |
| 5 | Mn-pincer complex 2 (2) | KH | Toluene | 150 | 12 | >99 |
| 6 | Mn-pincer complex 3 (2) | KH | Toluene | 150 | 24 | 24 |
| 7 | Mn-pincer complex 4 (2) | KH | Toluene | 150 | 24 | 23 |
| 8 | Mn-pincer complex 5 (2) | KH | Toluene | 150 | 24 | 64 |
| 9 | Mn-pincer complex 1 (2) | KH | Toluene | 150 | 24 | 95 |
Data sourced from a study on manganese pincer complex-catalyzed pyrazine synthesis.[3][4]
Table 2: Synthesis of 2,5-Disubstituted Pyrazines from β-Amino Alcohols
| Entry | β-Amino Alcohol | Product | Yield (%) |
| 1 | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 |
| 2 | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 |
| 3 | 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 4 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 5 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 6 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 |
| 7 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |
Optimized reaction conditions: Catalyst 2 (2 mol%), KH (3 mol%), Toluene, 150°C, 24h.[3][4]
Table 3: Effect of Temperature on Pyrazine Synthesis from Acetol and NH4OH
| Temperature (°C) | Relative Pyrazine Yield |
| 100 | ~1.0 |
| 110 | ~1.5 |
| 120 | ~2.0 |
| 130 | ~2.5 |
| 140 | ~3.0 |
Yields are relative to the yield at 100°C. The pyrazine yield increased with increasing temperature up to 140°C in this specific study.[13]
Experimental Protocols
Protocol 1: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This method involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation.
-
Synthesis of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution. Heat the mixture under reflux for several hours. After cooling, the intermediate α-aminoacetophenone can be isolated.
-
Self-Condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent such as ethanol or acetic acid. This will lead to self-condensation to form the dihydropyrazine intermediate. This intermediate is then oxidized to 2,5-diphenylpyrazine. Oxidation can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[1]
-
Purification: The crude product is then purified by distillation or recrystallization.
Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)
This synthesis involves the in-situ formation of an α-amino ketone followed by dimerization and oxidation.[10][11][12]
-
Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Treat the solution with nitrous acid (which can be generated in situ from sodium nitrite and a mineral acid) to form the α-oximino ketone.
-
Reduction to α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone. This reduction can be carried out using zinc in acetic acid or through catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone will then dimerize to form a dihydropyrazine intermediate, which is subsequently oxidized to the desired pyrazine derivative. Air oxidation is often sufficient, or a mild oxidizing agent can be used.[1]
-
Purification: The final product is purified by distillation or column chromatography.
Protocol 3: Condensation of a 1,2-Diketone with a 1,2-Diamine
This is a straightforward method for pyrazine synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-diketone (e.g., recrystallized benzil) in 3 mL of aqueous methanol. Stir the solution until it is homogeneous.[5]
-
Addition of Reagents: Add 2 mmol of the 1,2-diamine (e.g., ethylene diamine) and a catalytic amount of potassium tert-butoxide (t-BuOK, approximately 10 mg) to the solution.[5]
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, evaporate the methanol under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[5]
Protocol 4: Purification of Pyrazines by Column Chromatography
This protocol is useful for separating pyrazines from polar impurities like imidazoles.[5]
-
Column Preparation: Pack a chromatography column with 5-7 g of silica gel.
-
Sample Loading: Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system. A common choice is a mixture of hexane and ethyl acetate (e.g., 90:10).[6][7][8]
-
Fraction Collection: Collect the eluent in fractions (e.g., every 20 mL).
-
Analysis: Analyze the fractions by GC-MS or TLC to identify the fractions containing the purified pyrazine. The more polar imidazole impurities will be retained on the silica column.[5]
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified pyrazine product.
Visualizing Reaction Pathways and Workflows
Staedel-Rugheimer Pyrazine Synthesis Pathway
Caption: Reaction pathway for the Staedel-Rugheimer pyrazine synthesis.
Gutknecht Pyrazine Synthesis Pathway
Caption: Reaction pathway for the Gutknecht pyrazine synthesis.
General Pyrazine Synthesis and Purification Workflow
Caption: A generalized experimental workflow for pyrazine synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Gutknecht Condensation | CoLab [colab.ws]
- 11. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 12. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aminopyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aminopyrazines.
Troubleshooting Guides
Issue 1: Presence of Imidazole Derivatives as Side Products
Question: My reaction is producing significant amounts of imidazole derivatives alongside my target aminopyrazine. What causes this and how can I minimize it?
Answer:
The formation of imidazole byproducts is a common issue in pyrazine synthesis, particularly in reactions involving sugars and an ammonia source.[1] The reaction mechanism can deviate from the desired pyrazine ring formation, leading to the thermodynamically stable imidazole ring.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the rate of pyrazine formation, excessively high temperatures may also promote the formation of imidazole byproducts.[1] A systematic optimization of the reaction temperature is recommended to find the optimal balance for your specific substrates.
-
Control pH: The pH of the reaction mixture can influence the reaction pathway. For Maillard reactions, a pH range of 7-10 is generally considered optimal for pyrazine formation and can help minimize side reactions.
-
Purification Strategy: If imidazole formation is unavoidable, specific purification techniques can be employed.
-
Liquid-Liquid Extraction (LLE): Extraction with hexane has been shown to selectively extract pyrazines, leaving more polar imidazole derivatives in the aqueous phase.[2] Multiple extractions may be necessary for efficient separation.[2]
-
Column Chromatography: Silica gel chromatography is an effective method for separating pyrazines from imidazole impurities. A common eluent system is a mixture of hexane and ethyl acetate.[3]
-
| Parameter | Recommendation to Minimize Imidazole Formation |
| Temperature | Systematically vary to find the optimal temperature for pyrazine formation versus byproduct formation.[1] |
| pH | Maintain a neutral to slightly basic pH (7-10) for Maillard-type reactions. |
| Purification | Employ LLE with hexane or silica gel column chromatography.[2][3] |
dot digraph "imidazole_formation" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];
} caption: "Simplified reaction pathway showing the potential for imidazole side product formation."
Issue 2: Incomplete Reaction and Presence of Dihydropyrazine Intermediates
Question: My final product contains a significant amount of the dihydropyrazine intermediate. How can I drive the reaction to completion?
Answer:
Many pyrazine syntheses proceed through a dihydropyrazine intermediate, which must be oxidized to form the aromatic pyrazine.[4] Incomplete oxidation is a common reason for low yields and product impurity.[4]
Troubleshooting Steps:
-
Extend Reaction Time or Increase Temperature: The condensation or cyclization steps may not have reached completion. Extending the reaction time or moderately increasing the temperature can often drive the reaction forward.[5]
-
Ensure Efficient Mixing: Proper mixing is crucial to ensure that the reactants and any catalysts are in constant contact.
-
Choice of Oxidizing Agent: The efficiency of the oxidation step is highly dependent on the chosen oxidizing agent. Common oxidizing agents include air (oxygen), manganese dioxide (MnO₂), or copper(II) salts. If using air, ensure adequate exposure of the reaction mixture to the atmosphere. For solid oxidizing agents like MnO₂, ensure it is freshly activated and used in sufficient stoichiometric excess.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the dihydropyrazine intermediate and the formation of the final product to determine the optimal reaction time.[3]
dot digraph "incomplete_oxidation_workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];
} caption: "Troubleshooting workflow for incomplete oxidation."
Issue 3: Formation of Regioisomers
Question: My synthesis using an unsymmetrical diamine and/or dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The reaction of unsymmetrical 1,2-diamines with unsymmetrical α-dicarbonyl compounds can lead to the formation of two different regioisomeric pyrazines. Controlling the regioselectivity is a significant challenge and depends on the subtle electronic and steric differences between the reacting functional groups.
Troubleshooting Steps:
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway by stabilizing one transition state over another. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) to determine the effect on the isomeric ratio.
-
Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable isomer, while higher temperatures might favor the kinetically controlled product.
-
Use of a Catalyst: Acid or base catalysis can alter the nucleophilicity of the amine groups and the electrophilicity of the carbonyl groups, thereby influencing which reactive sites interact preferentially. A screening of different catalysts (e.g., acetic acid, p-toluenesulfonic acid, or triethylamine) may be beneficial.
-
Steric Hindrance: If possible, modifying the substituents on the starting materials to introduce greater steric hindrance near one of the reactive sites can direct the reaction towards the formation of a single isomer. An increase in the steric hindrance of a hydrazine substituent was found to favor the 5-aminopyrazole regioisomer in a related synthesis.[5]
dot digraph "regioisomer_formation" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];
} caption: "Formation of regioisomers from unsymmetrical reactants."
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in aminopyrazine synthesis?
A1: The most common side products depend on the synthetic route. In general, you may encounter:
-
Imidazole derivatives: Particularly in reactions involving sugars and ammonia.[1]
-
Dihydropyrazines: Due to incomplete oxidation of the intermediate.[4]
-
Regioisomers: When using unsymmetrical starting materials.
-
Strecker aldehydes: In Maillard-type reactions involving amino acids.[1]
-
Polymeric materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur.
Q2: How can I improve the yield of my aminopyrazine synthesis?
A2: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Impurities in your starting materials, such as α-amino ketones or 1,2-diamines, can lead to unwanted side reactions.[4] Consider purifying your starting materials before use.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, solvent, and the presence of a catalyst can significantly impact the yield.[3] A systematic optimization of these parameters is often necessary.
-
Incomplete Reaction: As discussed in the troubleshooting guide, ensure the reaction goes to completion by adjusting the reaction time and temperature and monitoring the progress.[5]
-
Product Degradation: Aminopyrazines can be sensitive to harsh conditions. Avoid overly acidic or basic conditions during workup if your product is susceptible to degradation.[3]
Q3: What is the best way to purify my aminopyrazine product?
A3: The choice of purification method depends on the properties of your target aminopyrazine and the nature of the impurities. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A good first step to separate the product from the reaction mixture.[3]
-
Column Chromatography: Highly effective for separating the desired product from side products with different polarities.[3]
-
Recrystallization: For solid products, this can be an excellent method to obtain highly pure material.[4]
-
Distillation: Suitable for volatile aminopyrazines.[3]
Experimental Protocols
Protocol 1: General Synthesis of a 2,5-Disubstituted Pyrazine via Condensation and Oxidation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as methanol.[3]
-
Addition of Diamine: Add the 1,2-diamine (1.0 eq) to the solution. A catalytic amount of a base like potassium tert-butoxide (tBuOK) can be added to facilitate the condensation.[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting materials are consumed.[3]
-
Oxidation: If the dihydropyrazine intermediate is stable, an oxidizing agent (e.g., manganese dioxide) can be added to the reaction mixture to facilitate aromatization.
-
Workup: Remove the solvent under reduced pressure. The crude product can then be taken up in an organic solvent for further purification.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[3]
Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Column Chromatography
This protocol is suitable for removing polar impurities like imidazoles.[3]
-
Column Preparation: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system, such as a 90:10 mixture of hexane and ethyl acetate.[3] The less polar pyrazine will elute first, while the more polar imidazole will be retained on the silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazine.
References
Overcoming challenges in the scale-up of pyrazine synthesis
Welcome to the Technical Support Center for the scale-up of pyrazine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazine synthesis from the bench to a larger scale. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common issues encountered during the scale-up of pyrazine synthesis, presented in a user-friendly question-and-answer format.
Section 1: Synthesis & Reaction Optimization
Question 1: My pyrazine synthesis reaction is suffering from low yield upon scale-up. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in scaling up pyrazine synthesis and can arise from several factors. Here are common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many pyrazine syntheses are highly sensitive to reaction conditions.[1] Ensure that temperature, pressure, and reaction time are optimized for your specific substrates and scale. Harsh conditions can lead to product degradation.[1][2] A systematic optimization of these parameters is often necessary.[2]
-
Incomplete Reactions: The initial condensation or cyclization steps may not go to completion.[2] Consider extending the reaction time or carefully increasing the temperature while monitoring for byproduct formation.[2]
-
Purity of Starting Materials: The purity of precursors like α-diketones and 1,2-diamines is critical.[1] Impurities can initiate unwanted side reactions, consuming starting materials and generating byproducts.[1][2] It is advisable to purify starting materials before use.
-
Incomplete Oxidation: Many synthesis routes proceed through a dihydropyrazine intermediate that requires oxidation to form the final aromatic pyrazine.[1][2] If this step is inefficient, the final product will be a mixture, lowering the overall yield of the desired pyrazine.[1] Ensure you are using a suitable oxidizing agent and optimized conditions for this transformation.[1]
-
Degradation of Product: Pyrazine derivatives can be sensitive to harsh workup conditions.[2] Using milder reagents and avoiding overly acidic or basic conditions during workup can prevent product loss.[2]
Question 2: I am observing unexpected byproducts in my scaled-up reaction. What are they and how can I minimize their formation?
Answer: Byproduct formation is a major hurdle in pyrazine synthesis, especially at scale. The type of byproduct often depends on the synthetic route.
-
Imidazole Derivatives: In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are significant impurities.[3][4] These can be difficult to separate from the desired pyrazine product.
-
Strecker Aldehydes: During the Maillard reaction, which involves amino acids and reducing sugars, Strecker aldehydes are common byproducts formed alongside pyrazines.[3]
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the pyrazine component can lead to dimeric byproducts.[5]
-
Oligomeric Side-Products: Over-reaction of intermediates with starting materials can lead to the formation of oligomers.[5]
Strategies to Minimize Byproducts:
-
Temperature Control: Temperature is a critical parameter. While higher temperatures can increase pyrazine yield, excessively high temperatures can lead to degradation and increased byproduct formation.[3] For example, temperatures above 450°C in copper-chromite catalyzed reactions can cause the pyrazine ring to break down.[3]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity and reduce byproducts.[3]
-
Control of Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. For instance, in some aminolysis reactions, an excess of the amine substrate can inhibit enzyme activity and decrease yield.[6][7]
-
Purification of Starting Materials: As mentioned, using high-purity starting materials is a key preventative measure.[1][2]
Question 3: Which synthetic method is most suitable for large-scale production?
Answer: The choice of synthesis method for scale-up depends on factors like safety, cost, atom economy, and the desired substitution pattern of the pyrazine.
-
Condensation of 1,2-Diketones and 1,2-Diamines: This is a classical and straightforward route.[2][8] It involves the formation of a dihydropyrazine intermediate followed by oxidation.[2] Greener variations of this method use catalysts like potassium tert-butoxide in aqueous methanol at room temperature, avoiding the need for expensive or hazardous catalysts.[8]
-
Gutknecht Pyrazine Synthesis: This method relies on the self-condensation of α-ketoamines.[1] The main challenge lies in the synthesis and stability of the α-ketoamine intermediate.[1]
-
Dehydrogenative Coupling: Modern approaches involving the dehydrogenative coupling of amino alcohols or diols and diamines are atom-economical but may require specific catalysts like manganese or ruthenium complexes.[1][2]
-
Biosynthesis: For certain pyrazines, microbial fermentation offers a sustainable alternative to chemical synthesis, characterized by minimal energy consumption and the use of renewable substrates.[9][10] However, challenges in large-scale applications include complex byproduct mixtures and low production titers.[9]
Section 2: Purification & Isolation
Question 1: I'm struggling to purify my pyrazine derivative at a larger scale. What are the most effective methods?
Answer: Purification is often a significant bottleneck in scale-up. A multi-step approach is typically required.
-
Liquid-Liquid Extraction (LLE): LLE is a common initial cleanup step to remove pyrazines from aqueous reaction mixtures.[4][11] However, it can be inefficient and may require multiple extractions.[1][4][11] The choice of solvent is critical; for example, using hexane can avoid the co-extraction of imidazole impurities that occurs with MTBE or ethyl acetate.[11]
-
Distillation: For volatile pyrazines, distillation is an effective technique to separate them from non-volatile impurities like imidazoles.[1][4][11] This method is only applicable to pyrazines that are thermally stable and have a boiling point distinct from other components in the mixture.[1]
-
Column Chromatography: This is a highly effective method for separating pyrazines from closely related impurities.[2] Passing the crude product through a short column of silica gel can retain polar impurities like imidazoles.[1][11] For challenging separations, optimizing the mobile phase, potentially with a shallow gradient, is crucial.[12]
-
Recrystallization: For solid pyrazine derivatives, recrystallization can yield highly pure material.[2] Key factors for success are the choice of an appropriate solvent (one that dissolves the pyrazine well at high temperatures but poorly at low temperatures) and a slow cooling rate to encourage the formation of pure crystals rather than an impure amorphous solid.[1]
Question 2: How can I effectively remove imidazole byproducts from my pyrazine product?
Answer: Imidazoles are common, polar byproducts that can be challenging to remove.
-
Chromatography: A primary method is to pass an organic extract of the crude product through a short column packed with silica gel. The more polar imidazole impurities will be retained on the silica, allowing the less polar pyrazines to elute.[1]
-
Distillation: Since imidazoles are generally non-volatile, distillation can be used to isolate volatile pyrazine products, leaving the imidazoles behind in the undistilled portion.[4][11]
-
Solvent Extraction: A careful choice of extraction solvent can help. Using a nonpolar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines while leaving more polar imidazoles in the aqueous phase.[11]
Section 3: Analysis & Characterization
Question 1: What are the best analytical methods for monitoring my reaction and characterizing the final product?
Answer: A combination of chromatographic and spectroscopic methods is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful and popular methods for pyrazine analysis.[13] It combines the separation capability of GC with the identification power of MS, making it highly sensitive for detecting low concentrations and providing structural information.[13] It is particularly useful for identifying positional isomers, which may have similar mass spectra but different retention times.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another common method used to monitor reaction progress and assess the purity of the final product.[5][13]
-
Nuclear Magnetic Resonance (NMR): NMR is essential for structural elucidation.[14] However, proton signals in ¹H NMR spectra of pyrazine derivatives can sometimes be broad due to the presence of nitrogen atoms, which may require specific NMR techniques or derivatization to resolve.[12]
Question 2: The proton signals in the ¹H NMR spectrum of my pyrazine are broad. What is the cause and how can I get sharper signals?
Answer: Signal broadening in the NMR spectra of pyrazines is a common issue often related to the quadrupolar nature of the nitrogen atoms in the ring, which can affect the relaxation of nearby protons.[12] Other factors can include chemical exchange phenomena or the presence of paramagnetic impurities. To obtain sharper signals, you can try acquiring the spectrum at a different temperature, using a different solvent, or employing specific NMR pulse sequences designed to mitigate these effects.
Section 4: Safety
Question 1: What are the key safety considerations when scaling up pyrazine synthesis?
Answer: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.
-
Reagent Hazards: Some reagents used in heterocyclic synthesis can be hazardous. For example, hydrazine is a suspected carcinogen and can decompose violently in the presence of metal catalysts.[15] Concentrated solutions of hydroxylamine in water can be explosive.[15] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning work.
-
Exothermic Reactions: Condensation and oxidation reactions can be exothermic. On a large scale, heat dissipation becomes a critical issue. The reaction must be designed with adequate cooling capacity and monitoring to prevent thermal runaway.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a sealed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
-
Product Hazards: Many pyrazine derivatives are classified as irritating to the skin, eyes, and respiratory system.[16] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, should be worn, and operations should be conducted in a well-ventilated area or fume hood.
Data Presentation
Table 1: Optimization of Reaction Parameters for Pyrazinamide Synthesis
This table summarizes the optimization of various parameters for the enzymatic synthesis of pyrazinamide derivatives in a continuous-flow system.
| Parameter | Conditions Tested | Optimal Condition | Resulting Yield | Reference |
| Solvent | Methanol, Ethanol, Acetonitrile, DMSO, THF, tert-Amyl alcohol | tert-Amyl alcohol | High yield, minimal byproducts | [6] |
| Substrate Molar Ratio | 1:1 to 1:5 (Ester:Amine) | 1:3 | 81.7% | [6][7] |
| Temperature | 35 °C to 55 °C | 45 °C | 81.2% | [6] |
| Residence Time | Varied to optimize contact time | 20 minutes | >80% | [6][7] |
Table 2: Effect of Temperature on Pyrazine Yield
This table illustrates the impact of reaction temperature on the total pyrazine yield in a synthesis using 1-hydroxyacetone and ammonium hydroxide.
| Temperature | Relative Pyrazine Yield | Key Observation | Reference |
| 100 °C | Baseline | - | [3] |
| 140 °C | Increased | Yield increases with temperature within this range. | [3] |
| > 450 °C | Decreased | Pyrazine ring degradation observed with certain catalysts. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation
This protocol describes a simple, environmentally benign method for preparing pyrazine derivatives from a 1,2-dicarbonyl and a 1,2-diamine.[2][8]
Materials:
-
1,2-dicarbonyl compound (e.g., benzil), recrystallized (2 mmol)
-
1,2-diamine (e.g., ethylene diamine) (2 mmol)
-
Aqueous methanol or wet methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount, ~10 mg)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-dicarbonyl compound in 3 mL of aqueous methanol.[2]
-
Stir the solution with a magnetic stirrer until it is homogeneous.[1][2]
-
Add a catalytic amount of potassium tert-butoxide (t-BuOK).[1][2]
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.[1][2]
-
Once the reaction is complete, evaporate the methanol under reduced pressure using a rotary evaporator.[1][2]
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system like a mixture of petroleum ether and ethyl acetate.[2]
Protocol 2: Purification of Pyrazines by Short Column Chromatography
This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.[1][2]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)
-
Silica gel (5-7 g)
-
Short column (e.g., 60 x 10 mm)
-
Eluent (e.g., DCM or a 90:10 hexane:ethyl acetate mixture)[4][11]
-
Collection vials or test tubes
Procedure:
-
If the crude pyrazine extract is dilute, concentrate it to reduce the volume.[2]
-
Carefully load the concentrated crude extract onto the top of the silica column.[2]
-
Elute the column with the chosen solvent system.[2]
-
Analyze the collected fractions by GC-MS or TLC to identify those containing the purified pyrazine derivative.[1][2] The polar imidazole impurities will be retained by the silica.[1]
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[2]
Protocol 3: Purification by Recrystallization
This protocol details the purification of a solid pyrazine derivative.[1]
Materials:
-
Crude solid pyrazine
-
Appropriate recrystallization solvent (e.g., ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude 2-hydroxy-5-methylpyrazine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.[1]
-
If any insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Allow the solution to cool slowly and undisturbed to room temperature.[1] Rapid cooling can trap impurities.[1]
-
Once crystals begin to form, place the flask in an ice-water bath to maximize crystal formation.[1]
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
-
Dry the crystals under vacuum.
Visualizations
Caption: A generalized workflow for pyrazine synthesis, purification, and analysis.
Caption: A decision-tree diagram for troubleshooting low yields in pyrazine synthesis.
Caption: Key parameter relationships affecting pyrazine synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biosynce.com [biosynce.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 16. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of pyrazine derivatives during synthesis
Welcome to the Technical support center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazine derivatives?
A1: The most prevalent and classic method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction first forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[1] Other significant methods include the Gutknecht and Staedel–Rugheimer pyrazine syntheses, which are foundational methods that proceed via the self-condensation of α-amino ketones.[2][3][4] More modern approaches include the dehydrogenative coupling of β-amino alcohols catalyzed by manganese or ruthenium pincer complexes to form symmetrical 2,5-substituted pyrazines.[1][5]
Q2: My pyrazine synthesis is resulting in a low yield. What are the common causes?
A2: Low yields are a frequent issue in pyrazine synthesis and can arise from several factors. Key areas to investigate include:
-
Incomplete Reactions: The initial condensation or the final oxidation of the dihydropyrazine intermediate may not have gone to completion.[1][6] Extending reaction times or increasing the temperature can sometimes help.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases.[1][7] The reaction temperature is also crucial; for instance, in some gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, while temperatures above 450°C can cause the pyrazine ring to break down.[7]
-
Side Reactions: The formation of unwanted side products, such as imidazole derivatives, can consume starting materials and reduce the yield.[1]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Overly acidic or basic conditions should be avoided if your product is known to be sensitive.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as aldol condensation products in denatured ethanol, can lead to side reactions and significantly decrease the yield.[7]
Q3: How can I prevent the degradation of my pyrazine derivative during synthesis and workup?
A3: Preventing degradation involves careful control of reaction conditions and the use of mild reagents.
-
Temperature Control: Excessive heat can lead to the degradation of pyrazines.[8] It is important to identify the optimal temperature range for your specific reaction. For example, some reactions may require heating, but prolonged heating could also lead to product degradation.[8]
-
Atmosphere Control: Many pyrazine syntheses involve a dihydropyrazine intermediate that is oxidized to the final aromatic product.[2] In some cases, this oxidation is desired and can be achieved with air. However, if the dihydropyrazine is the target or if uncontrolled oxidation leads to side products, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
pH Management: Avoid overly acidic or basic conditions during workup and purification, as these can cause degradation of sensitive pyrazine derivatives.[1] The stability of pyrazine derivatives can be pH-dependent.[9]
-
Mild Reagents: Use the mildest possible reagents for transformations. For example, for the oxidation of a dihydropyrazine intermediate, options range from air to milder chemical oxidants like copper(II) sulfate.[2] Harsh oxidizing agents should be used with caution as they can potentially lead to N-oxide formation or ring opening in more complex systems.[10][11]
Q4: I am observing significant side product formation, particularly imidazole derivatives. How can I minimize this?
A4: The formation of imidazole derivatives is a common competing pathway in pyrazine synthesis.[1] Strategies to minimize these side products include:
-
Reaction Condition Optimization: Systematically optimizing parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired pyrazine derivative.[1]
-
Solvent Choice for Extraction: During workup, using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][12][13] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazole impurities.[12][13][14]
-
Chromatographic Purification: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities, as silica will retain the more polar imidazoles.[1][6][12][13]
Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during pyrazine synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Temperature | Optimize reaction temperature. | Insufficient heat may prevent reaction initiation, while excessive heat can cause degradation of the pyrazine ring or favor side reactions.[7][8] |
| Suboptimal pH | Screen a range of pH conditions. | The Maillard reaction and other condensation pathways for pyrazine formation are often pH-sensitive; acidic conditions can inhibit key steps.[8] |
| Impure Reactants | Verify the purity of starting materials (e.g., by NMR or melting point). Purify if necessary. | Impurities in α-dicarbonyl or 1,2-diamine starting materials can lead to unwanted side reactions and byproducts.[7] |
| Incomplete Oxidation | Ensure the dihydropyrazine intermediate is fully oxidized. This can be monitored by TLC or GC-MS. Consider using a mild oxidizing agent if air oxidation is insufficient. | Many syntheses proceed through a dihydropyrazine intermediate that must be aromatized to yield the final pyrazine product.[6] |
| Inefficient Work-up | Perform multiple extractions with a suitable solvent during workup. | Product loss during extraction and purification is a common source of low yield.[7] |
| Poor Choice of Base/Catalyst | Screen different bases (e.g., KH, t-BuOK, NaOMe) and optimize catalyst loading. | The choice and amount of base or catalyst can significantly impact reaction efficiency and yield.[1][7] |
Issue 2: Product Degradation Observed (e.g., by TLC, LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Use milder reagents and conditions where possible. | Pyrazine derivatives can be sensitive and degrade under aggressive thermal, acidic, or basic conditions.[1] |
| Oxidation of Side Chains | Protect sensitive functional groups on the side chains before performing oxidative steps. | While the pyrazine ring itself is relatively stable to oxidation, alkyl side chains can be oxidized to carboxylic acids with strong oxidizing agents like permanganate.[10] |
| Ring Opening | Avoid strong peracids if ring-opening is a concern for your specific pyrazine derivative. | Certain fused or substituted pyrazine systems can undergo ring-opening or rearrangement reactions when treated with peracids.[11] |
| Undesired Reduction | Choose reducing agents carefully. If piperazine formation is to be avoided, use milder conditions that favor reduction to dihydropyrazine. | Complete reduction of the pyrazine ring with agents like sodium in ethanol or catalytic hydrogenation leads to the formation of piperazines.[10] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a 2,5-Disubstituted Pyrazine via Condensation
This protocol describes the synthesis of 2,5-diphenylpyrazine from benzil and ethylene diamine as an illustrative example.
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg, catalytic amount)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (eluent)
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[1]
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the purified 2,5-diphenylpyrazine.[1]
Protocol 2: Purification of Pyrazines from Imidazole Impurities
This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[1]
Materials:
-
Crude pyrazine mixture containing imidazole impurities
-
Silica gel
-
A non-polar solvent system (e.g., hexane or 90:10 hexane:ethyl acetate)[12]
-
Chromatography column
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM) or the chosen eluent.
-
Prepare a short silica gel column.
-
Load the dissolved crude product onto the column.
-
Elute the column with the chosen non-polar solvent system (e.g., 90:10 hexane:ethyl acetate).[12] The less polar pyrazine derivatives will elute first.
-
The more polar imidazole impurities will be retained on the silica gel.[12][13]
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visual Guides
Workflow for Pyrazine Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of pyrazine derivatives.
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of N-alkylation of Piperazine Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the N-alkylation of piperazine. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common and effective methods for the N-alkylation of piperazine are:
-
Direct Alkylation: This method involves the reaction of piperazine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.
-
Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][2]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][2][3] The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can be removed after the reaction.[3]
-
Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][3]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][3]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.
-
Solvents: Anhydrous polar aprotic solvents are typically used. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[1] Tetrahydrofuran (THF) can also be used.[1] The solvent should be chosen to ensure the solubility of all reagents.[1]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction.[1][4] To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1][4] This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][4]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction due to inactive reagents or suboptimal conditions. | Ensure reagents are pure and anhydrous. Use a stronger base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq). Consider heating the reaction, as many N-alkylations require elevated temperatures.[1] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry or rapid addition of the alkylating agent. | Use an excess of piperazine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[1] |
| Use of unprotected piperazine. | For optimal control and to ensure mono-alkylation, use a mono-protected piperazine like N-Boc-piperazine.[1][3] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents. | Change to a more suitable solvent like DMF.[1] |
| Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base.[1] | |
| Side Reactions / Product Decomposition | Unstable alkylating agent or product at the reaction temperature. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1] |
| Poor Reproducibility | Sensitivity to trace impurities or atmospheric moisture. | Use high-purity reagents and anhydrous solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] |
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Key Advantages | Key Disadvantages | Typical Reagents |
| Excess Piperazine | Simple, one-step procedure. | Requires a large excess of piperazine, which can complicate purification. | Piperazine (5-10 eq.), Alkyl Halide (1 eq.), Base (e.g., K₂CO₃), Solvent (e.g., MeCN). |
| Mono-protected Piperazine | High selectivity for mono-alkylation, clean reaction profile.[2][3] | Requires additional protection and deprotection steps. | N-Boc-piperazine or N-Acetylpiperazine, Alkyl Halide, Base, Solvent. |
| Reductive Amination | Avoids the formation of quaternary ammonium salts.[1][2] | Two-step, one-pot procedure. | Piperazine, Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃). |
| Monopiperazinium Salt | Good yields of mono-alkylated product, minimizing di-alkylation.[3] | Requires the preparation of the piperazinium salt. | Piperazine, Acid (e.g., HCl), Alkyl Halide, Solvent (e.g., Ethanol).[5] |
Table 2: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
| Alkylating Agent | Yield (%) |
| n-Butyl bromide | 71 |
| n-Hexyl bromide | 75 |
| n-Octyl bromide | 82 |
| Data synthesized from representative procedures.[6] |
Experimental Protocols
Protocol 1: Direct N-alkylation of Piperazine (using excess piperazine)
Materials:
-
Piperazine
-
Alkyl Bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add piperazine (5-10 equivalents) and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-alkylation using N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl Halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF in a dried reaction flask.[3]
-
Add potassium carbonate to the solution.[3]
-
Add the desired alkyl halide to the mixture.[3]
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[3]
-
Cool the reaction to room temperature and filter off the base.
-
Evaporate the solvent and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[3]
-
The Boc group can be subsequently removed under acidic conditions (e.g., TFA or HCl in dioxane).[7]
Mandatory Visualization
Caption: Troubleshooting decision tree for low yield in N-alkylation of piperazine.
Caption: Strategies to achieve selective mono-N-alkylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyrazine Synthesis Methods for Researchers and Drug Development Professionals
An in-depth guide to classical and modern methods for synthesizing the pyrazine core, complete with experimental data, detailed protocols, and pathway visualizations to aid in selecting the optimal synthetic route.
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The efficient construction of the pyrazine ring is a critical step in the development of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of prominent pyrazine synthesis methods, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their synthetic strategies. We will delve into the classical Staedel-Rugheimer, Gutknecht, and Gastaldi syntheses, alongside more contemporary, "greener" approaches, evaluating them based on yield, reaction conditions, and overall efficiency.
Comparative Performance of Pyrazine Synthesis Methods
The selection of a pyrazine synthesis method is often a trade-off between reaction efficiency, substrate scope, and environmental considerations. Classical methods, while foundational, often suffer from harsh reaction conditions and lower yields compared to modern alternatives. The following table summarizes key quantitative data for the discussed synthesis methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Yield (%) |
| Staedel-Rugheimer Synthesis | α-Haloketone, Ammonia | Ammonia | Reflux | Several hours | Moderate |
| Gutknecht Synthesis | α-Amino ketone (often formed in situ) | Oxidizing agent (e.g., CuSO₄, air) | Varies | Varies | 40-95[1] |
| Gastaldi Synthesis | Isonitrosoacetone, Potassium cyanide | Sodium bisulfite, Potassium cyanide | Varies | Varies | Moderate |
| One-Pot Synthesis | 1,2-Diketone, 1,2-Diamine | Potassium tert-butoxide (t-BuOK) | Room Temperature | 6-8 hours | 72-88 |
| Continuous-Flow Enzymatic Synthesis | Pyrazine ester, Amine | Lipozyme® TL IM | 45 | 20 minutes | up to 91.6[2] |
Classical Pyrazine Synthesis Methods
The traditional methods for pyrazine synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and applicability in certain contexts.
Staedel-Rugheimer Pyrazine Synthesis (1876)
This method involves the reaction of a 2-haloacetophenone with an excess of ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[3]
Advantages:
-
A straightforward and historically significant method.
-
Utilizes readily available starting materials.
Disadvantages:
-
Often requires harsh reaction conditions, such as high temperatures.[4]
-
Can result in the formation of side products, leading to lower yields.[2]
-
The use of lachrymatory α-haloketones can be a safety concern.[3]
Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel-Rugheimer method, the Gutknecht synthesis is based on the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines.[5] The key distinction lies in the in situ generation of the α-amino ketone, typically from the reduction of an α-oximino ketone.[1]
Advantages:
-
Offers a versatile route to a variety of substituted pyrazines.
-
Can produce good to excellent yields depending on the substrate and conditions.[1]
Disadvantages:
-
The synthesis and stability of the α-ketoamine intermediate can be challenging.[2]
-
The use of oxidizing agents like mercury(I) oxide or copper(II) sulfate raises environmental and safety concerns.[5]
Gastaldi Synthesis (1921)
The Gastaldi synthesis provides a route to hydroxypyrazine derivatives. One classical approach involves the treatment of iso-nitrosoacetone with sodium bisulfite, followed by reaction with potassium cyanide. The resulting dicyanodimethylpyrazine is then hydrolyzed to afford the corresponding hydroxypyrazine carboxylic acid, which can be decarboxylated.
Advantages:
-
Provides a specific route to valuable hydroxypyrazine derivatives.
Disadvantages:
-
The use of potassium cyanide is highly hazardous and requires stringent safety precautions.
-
The multi-step nature of the synthesis can lead to lower overall yields.
Modern and "Greener" Pyrazine Synthesis Methods
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical methods for pyrazine synthesis.
One-Pot Synthesis using Potassium tert-Butoxide
A mild, efficient, and environmentally benign one-pot method has been developed for the synthesis of pyrazines. This approach involves the direct condensation of a 1,2-diketone with a 1,2-diamine in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature.[4] This method avoids the need for expensive catalysts or harsh reaction conditions.
Advantages:
-
Environmentally friendly ("green") synthesis.[4]
-
High yields (typically 72-88%).
-
Mild reaction conditions (room temperature).
-
Simple one-pot procedure.
Disadvantages:
-
The scope of the reaction with respect to different diketones and diamines may vary.
Continuous-Flow Enzymatic Synthesis
A highly efficient and green method for the synthesis of pyrazinamide derivatives has been developed using a continuous-flow system.[2] This method utilizes an immobilized enzyme, Lipozyme® TL IM, to catalyze the reaction between a pyrazine ester and an amine. The reaction is conducted at a mild temperature (45 °C) in a greener solvent (tert-amyl alcohol) and achieves high yields in a very short reaction time (20 minutes).[2]
Advantages:
-
Highly efficient with very short reaction times.[2]
-
Environmentally friendly, utilizing a biocatalyst and a greener solvent.[2]
-
High yields (up to 91.6%).[2]
-
Continuous-flow setup allows for easy scalability and process control.
Disadvantages:
-
Requires specialized continuous-flow reactor equipment.
-
The cost and stability of the immobilized enzyme may be a consideration for large-scale production.
Experimental Protocols
Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine (Illustrative)
-
Synthesis of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture under reflux for several hours.
-
After cooling, the intermediate α-aminoacetophenone is formed and will begin to spontaneously condense.
-
Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.
-
Purification: The 2,5-diphenylpyrazine product often precipitates upon cooling. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol.[1]
Gutknecht Pyrazine Synthesis (General Procedure)
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat the solution with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding α-oximino ketone.
-
Reduction to the α-Amino Ketone: The isolated α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate.
-
To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation. The reaction mixture may be heated to drive the oxidation to completion.[1]
One-Pot Synthesis of 1,4-Pyrazine Derivatives
-
In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-diketone (e.g., recrystallized benzil) in 3 mL of aqueous methanol and stir until homogeneous.
-
Add 2 mmol of the 1,2-diamine (e.g., ethylenediamine) and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6]
Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives
-
System Setup: A continuous-flow microreactor system is used, packed with the immobilized enzyme Lipozyme® TL IM (870 mg).
-
Feed Solutions:
-
Feed 1: 5.0 mmol of pyrazine-2-carboxylate dissolved in 10 mL of tert-amyl alcohol.
-
Feed 2: 15.0 mmol of benzylamine dissolved in 10 mL of tert-amyl alcohol.
-
-
Reaction Conditions: The reaction is carried out at 45 °C with a flow rate of 31.2 μL/min, resulting in a residence time of 20 minutes.
-
Product Collection and Analysis: The output from the reactor is collected, and the product is isolated and analyzed to determine the yield.[2]
Conclusion
The synthesis of pyrazines has evolved significantly from the classical methods of the 19th century to the highly efficient and environmentally conscious approaches of today. While the Staedel-Rugheimer, Gutknecht, and Gastaldi syntheses remain valuable for specific applications and for their historical importance, modern methods such as the one-pot synthesis using potassium tert-butoxide and continuous-flow enzymatic synthesis offer significant advantages in terms of yield, reaction conditions, and sustainability. For researchers and professionals in drug development, the choice of synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, scalability, cost, and environmental impact. This guide provides the foundational data and protocols to assist in making that critical decision.
References
A Comparative Guide to the Quantification of 5-Methylpyrazin-2-amine: HPLC vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methylpyrazin-2-amine against an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is based on established analytical principles and data from validated methods for structurally similar pyrazine derivatives.
Introduction to this compound and its Quantification
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its accurate and precise quantification is essential for ensuring the quality, efficacy, and safety of the final drug product. This involves the development and validation of robust analytical methods to determine its concentration in bulk drug substances and formulated products.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed here for the routine quality control of this compound.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Method Validation Parameters (Hypothetical)
The performance of the HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity > 99.5% |
| Robustness | No significant change in results with minor variations in method parameters | Complies |
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique that combines the separation power of UPLC with the detection capabilities of tandem mass spectrometry. This method is particularly advantageous for analyzing complex matrices and for quantifying low-level impurities or metabolites. A UPLC-MS/MS method for the analysis of various pyrazines has been reported and can be adapted for this compound.[2]
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: An ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: BEH C18, 1.7 µm, 2.1 x 100 mm.[2]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[2] A gradient elution would be employed.
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
MRM Transitions: Specific precursor and product ions for this compound would be determined.
Method Validation Parameters (Hypothetical)
The following table summarizes the typical validation parameters for a UPLC-MS/MS method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.3% - 108.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | 4.5% |
| - Intermediate Precision (Inter-day) | ≤ 15% | 7.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 pg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 pg/mL |
| Specificity | No interference from matrix components | Confirmed by MRM transitions |
| Matrix Effect | Monitored and compensated for using an internal standard | Within acceptable limits |
Comparison of HPLC and UPLC-MS/MS Methods
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Moderate; based on retention time and UV spectrum. | High; based on retention time and specific mass-to-charge ratio transitions. |
| Sensitivity | Lower (µg/mL range). | Higher (pg/mL to ng/mL range). |
| Sample Preparation | Generally simpler. | May require more extensive cleanup to minimize matrix effects. |
| Instrumentation Cost | Lower. | Higher. |
| Run Time | Longer. | Shorter due to UPLC technology. |
| Application | Routine quality control, assay, and purity of bulk drug and finished products. | Trace analysis, impurity profiling, bioanalysis, and analysis in complex matrices. |
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific analytical requirements. The proposed RP-HPLC method offers a cost-effective, robust, and accurate approach suitable for routine quality control in pharmaceutical manufacturing where analyte concentrations are relatively high. Conversely, when high sensitivity and selectivity are paramount, such as in trace impurity analysis, pharmacokinetic studies, or analysis in complex biological matrices, a UPLC-MS/MS method is the superior choice. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements.
Visualizations
References
A Researcher's Guide to Spectroscopic Differentiation of Pyrazine Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of pyrazine isomers is a critical analytical challenge. Subtle differences in the substitution patterns on the pyrazine ring can lead to significant variations in their chemical, biological, and pharmacological properties. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating pyrazine isomers, supported by experimental data and detailed protocols.
This guide focuses on the most commonly employed and effective spectroscopic methods for pyrazine isomer differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Vibrational Spectroscopy (Infrared and Raman). Each section details the underlying principles for differentiation, presents comparative data in a tabular format, and provides a foundational experimental protocol.
Navigating the Analytical Workflow
The selection of an appropriate spectroscopic technique for pyrazine isomer differentiation often depends on the sample complexity and the specific isomers . The following workflow provides a logical approach to this analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the pyrazine ring. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of positional isomers.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ) of Selected Pyrazine Isomers in CDCl₃
| Compound | H-2 | H-3 | H-5 | H-6 | -CH₃ | -CH₂CH₃ | -CH₂CH₃ |
| Pyrazine | 8.61 | 8.61 | 8.61 | 8.61 | - | - | - |
| 2-Methylpyrazine[1] | - | 8.45 | 8.38 | 8.57 | 2.57 | - | - |
| 2,3-Dimethylpyrazine[2][3] | - | - | 8.27 | 8.27 | 2.53 | - | - |
| 2,5-Dimethylpyrazine[4][5] | - | 8.33 | - | 8.33 | 2.51 | - | - |
| 2,6-Dimethylpyrazine[6][7] | - | 8.26 | 8.26 | - | 2.53 | - | - |
| 2-Ethyl-3-methylpyrazine[8] | - | - | ~8.3 | ~8.3 | 2.5 (s) | 2.8 (q) | 1.3 (t) |
| 2-Ethyl-5-methylpyrazine[2] | - | ~8.3 | - | ~8.3 | 2.5 (s) | 2.8 (q) | 1.3 (t) |
| 2-Ethyl-6-methylpyrazine[6] | - | ~8.2 | ~8.2 | - | 2.5 (s) | 2.8 (q) | 1.3 (t) |
Table 2: ¹³C NMR Chemical Shifts (δ) of Selected Pyrazine Isomers in CDCl₃
| Compound | C-2 | C-3 | C-5 | C-6 | -CH₃ | -CH₂CH₃ | -CH₂CH₃ |
| Pyrazine[9] | 145.1 | 145.1 | 145.1 | 145.1 | - | - | - |
| 2-Methylpyrazine | 151.0 | 143.5 | 142.5 | 145.0 | 21.5 | - | - |
| 2,3-Dimethylpyrazine[2] | 152.6 | 152.6 | 141.3 | 141.3 | 22.0 | - | - |
| 2,5-Dimethylpyrazine[4] | 150.6 | 143.5 | 150.6 | 143.5 | 21.0 | - | - |
| 2,6-Dimethylpyrazine[6] | 152.7 | 141.5 | 141.5 | 152.7 | 21.5 | - | - |
| 2-Ethyl-3-methylpyrazine[8] | ~157 | ~151 | ~141 | ~142 | ~21 | ~28 | ~12 |
| 2-Ethyl-5-methylpyrazine[2] | ~155 | ~143 | ~150 | ~143 | ~21 | ~28 | ~12 |
| 2-Ethyl-6-methylpyrazine[6] | ~157 | ~141 | ~141 | ~152 | ~21 | ~28 | ~12 |
Experimental Protocol: NMR Spectroscopy[10]
-
Sample Preparation: Accurately weigh 10-20 mg of the pyrazine isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile pyrazine isomers. While the mass spectra of positional isomers can be very similar, their different boiling points and polarities often allow for their separation by gas chromatography, with identification confirmed by their retention indices (RI).[7][10]
Data Presentation
Table 3: Mass Spectral Data of Dimethylpyrazine Isomers (m/z and Relative Intensity)
| m/z | 2,3-Dimethylpyrazine[2][11] | 2,5-Dimethylpyrazine[4][12] | 2,6-Dimethylpyrazine[6][13] |
| 108 (M⁺) | 73 | 61 | 100 |
| 107 | 100 | 100 | 80 |
| 81 | 3 | 30 | 5 |
| 67 | 100 | 10 | 47 |
| 53 | 12 | 15 | 15 |
| 42 | 40 | 100 | 45 |
Table 4: Kovats Retention Indices (RI) of Selected Pyrazine Isomers on Different GC Columns [7]
| Compound | DB-1 (Non-polar) | ZB-5MS (Low-polarity) | DB-624 (Mid-polarity) | ZB-WAXplus (Polar) |
| 2-Methylpyrazine | 830 | 843 | 986 | 1289 |
| 2-Ethylpyrazine | 903 | 917 | 1051 | 1361 |
| 2,3-Dimethylpyrazine | 911 | 926 | 1076 | 1391 |
| 2,5-Dimethylpyrazine | 913 | 927 | 1073 | 1385 |
| 2,6-Dimethylpyrazine | 914 | 928 | 1074 | 1388 |
| 2-Ethyl-3-methylpyrazine | 986 | 1002 | 1145 | 1466 |
| 2-Ethyl-5-methylpyrazine | 988 | 1003 | 1139 | 1459 |
| 2-Ethyl-6-methylpyrazine | 989 | 1004 | 1140 | 1462 |
| 2,3,5-Trimethylpyrazine | 993 | 1009 | 1163 | 1481 |
Experimental Protocol: GC-MS Analysis[11]
-
Sample Preparation: Prepare a dilute solution of the pyrazine isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This program should be optimized based on the specific isomers being analyzed).
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a suitable stationary phase (e.g., DB-1, ZB-5MS, DB-624, or ZB-WAXplus) is recommended.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a spectral library (e.g., NIST). Calculate the Kovats retention index for each peak using a series of n-alkane standards and compare to literature values for unambiguous identification.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The number and activity (IR or Raman active) of these modes are determined by the molecule's symmetry. Isomers with different substitution patterns often belong to different point groups, resulting in distinct vibrational spectra that can be used for their differentiation.
Data Presentation
Table 5: Key Infrared (IR) and Raman Frequencies (cm⁻¹) for Selected Pyrazine Isomers
| Compound | Symmetry | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| Pyrazine[11][14] | D₂h | 3086, 1520, 1472, 1156, 1019, 851 | 3068, 1580, 1230, 1015, 650 |
| 2,5-Dimethylpyrazine[4] | C₂h | ~2970 (C-H str), ~1580 (ring), ~1450 (CH₃ bend), ~1160 (ring) | ~3050 (C-H str), ~1590 (ring), ~1220 (ring), ~1020 (ring breathing) |
| 2,6-Dimethylpyrazine[6] | C₂v | ~2960 (C-H str), ~1585 (ring), ~1440 (CH₃ bend), ~1150 (ring) | ~3060 (C-H str), ~1595 (ring), ~1240 (ring), ~1030 (ring breathing) |
| 2,3-Dimethylpyrazine[2] | C₂v | ~2950 (C-H str), ~1575 (ring), ~1430 (CH₃ bend), ~1170 (ring) | ~3040 (C-H str), ~1585 (ring), ~1250 (ring), ~1040 (ring breathing) |
Note: Vibrational frequencies can be sensitive to the physical state of the sample (solid, liquid, gas) and the solvent used.
Experimental Protocol: FTIR Spectroscopy[16]
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates, ATR crystal, or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=N, C-C) and vibrational modes (stretching, bending). Compare the fingerprint region (below 1500 cm⁻¹) of the isomers to identify distinguishing peaks.
Experimental Protocol: Raman Spectroscopy[4]
-
Sample Preparation: Place the liquid sample in a glass vial or NMR tube. Solid samples can be analyzed directly.
-
Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time will depend on the sample's Raman scattering efficiency.
-
Data Analysis: Identify the characteristic Raman shifts and compare the spectra of the isomers, paying attention to differences in the number, position, and intensity of the bands, which reflect their different symmetries.
References
- 1. media.neliti.com [media.neliti.com]
- 2. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 4. 4 [staff.buffalostate.edu]
- 5. 2-Ethenyl-6-methylpyrazine | C7H8N2 | CID 518838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Biological Activity of Substituted Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of various substituted aminopyrazines, with a focus on their antimicrobial and cytotoxic effects. The information is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.
Data Presentation: A Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of various N-substituted 3-aminopyrazine-2-carboxamide derivatives. These compounds have been evaluated for their ability to inhibit the growth of mycobacteria, other bacteria, fungi, and their toxicity toward human cell lines.
Table 1: In Vitro Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides [1][2]
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | M. kansasii MIC (µg/mL) |
| Benzyl Derivatives | ||||
| 1 | Benzyl | >250 | >1000 | >250 |
| 2 | 4-Methylbenzyl | >250 | >1000 | >250 |
| 3 | 4-Chlorobenzyl | 125 | 476 | 62.5 |
| 4 | 4-Fluorobenzyl | >250 | >1000 | >250 |
| Alkyl Derivatives | ||||
| 9 | Butyl | 125 | 567 | 62.5 |
| 10 | Pentyl | 62.5 | 266 | 31.25 |
| 11 | Hexyl | 62.5 | 252 | 31.25 |
| 12 | Heptyl | 31.25 | 119 | 15.63 |
| Phenyl Derivatives | ||||
| 13 | Phenyl | 62.5 | 261 | 62.5 |
| 16 | 4-Methoxyphenyl | 250 | 975 | >250 |
| 17 | 2,4-Dimethoxyphenyl | 12.5 | 46 | 12.5 |
| 20 | 4-(Trifluoromethyl)phenyl | 62.5 | 222 | 62.5 |
Table 2: In Vitro Antibacterial and Antifungal Activity of Selected N-Substituted 3-Aminopyrazine-2-carboxamides [1][2]
| Compound ID | Substituent (R) | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | T. interdigitale MIC (µM) |
| 10 | Pentyl | 266 | >532 | >532 | 266 |
| 12 | Heptyl | 119 | >237 | >237 | 119 |
| 17 | 2,4-Dimethoxyphenyl | >332 | >332 | 166 | 83 |
| 20 | 4-(Trifluoromethyl)phenyl | 444 | >444 | >444 | >444 |
Table 3: In Vitro Cytotoxicity of Selected N-Substituted 3-Aminopyrazine-2-carboxamides against HepG2 Cell Line [2]
| Compound ID | Substituent (R) | IC50 (µM) |
| 10 | Pentyl | >100 |
| 16 | 4-Methoxyphenyl | >100 |
| 17 | 2,4-Dimethoxyphenyl | >100 |
| 20 | 4-(Trifluoromethyl)phenyl | 69.4 |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[3][4]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control), medium with inoculum (growth control), and medium with a standard antibiotic are also included.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
-
Cell Seeding: Human cell lines (e.g., HepG2) are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Substituted aminopyrazines can exert their biological effects through various mechanisms, including the inhibition of specific enzymes involved in critical cellular signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Certain aminopyrazine derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and survival.[9][10][11][12][13] Dysregulation of the FGFR signaling pathway is implicated in various cancers.
Caption: FGFR signaling pathway and the inhibitory action of aminopyrazines.
Caspase-1 Inflammatory Signaling Pathway
Other heterocyclic compounds structurally related to aminopyrazines have been shown to inhibit Caspase-1, a key enzyme in the inflammatory response.[14][15][16][17][18] Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.
Caption: Caspase-1 activation pathway and its inhibition by aminopyrazine analogues.
Experimental Workflow for Antimicrobial and Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening of substituted aminopyrazine derivatives for their biological activity.
Caption: Workflow for screening substituted aminopyrazines for biological activity.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
The Rising Profile of 5-Methylpyrazin-2-amine: A Comparative Guide for Drug Discovery
In the landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the privileged heterocyclic structures, aminopyrazines have emerged as a versatile core for the development of therapeutics targeting a range of diseases, particularly in oncology and immunology. This guide provides a comparative analysis of 5-Methylpyrazin-2-amine against other aminopyrazine analogs, offering researchers, scientists, and drug development professionals a data-driven overview of its potential in medicinal chemistry.
At a Glance: Comparative Bioactivity of Aminopyrazine Derivatives
The introduction of a methyl group at the 5-position of the pyrazine ring can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the 2-aminopyrazine scaffold. The following table summarizes the inhibitory activities of representative aminopyrazine-based compounds against key protein kinase targets implicated in cancer.
| Compound | Core Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| Compound A | 2-Aminopyrazine | Nek2 | >10,000 | HCT116 | >50 |
| This compound Derivative | This compound | Nek2 | 4,100 | HCT116 | 19 |
| Compound B | 2-Aminopyrazine | CDK9/Cyclin T1 | 456 | Jurkat | Not Reported |
| Compound C (Imadazopyrazine) | 2-Aminopyrazine fused ring | CDK9/Cyclin T1 | 180 | HCT116, K562, MCF7 | 10.65 - 143.79 |
Note: Data is compiled from various sources and direct comparison should be made with caution. The derivatives often contain additional chemical moieties that significantly contribute to their activity.
The data suggests that the methyl substitution in the 5-position can enhance the potency of the aminopyrazine core against certain kinases like Nek2. While the parent 2-aminopyrazine is often used as a foundational building block, its derivatives with specific substitutions demonstrate more potent biological effects. For instance, more complex derivatives based on the 2-aminopyrazine scaffold show significant inhibitory activity against kinases like CDK9.
Deep Dive: Structure-Activity Relationships
The structure-activity relationship (SAR) of aminopyrazine derivatives is a key area of investigation in medicinal chemistry. The pyrazine ring acts as a bioisostere for other aromatic systems and the amino group provides a critical hydrogen bond donor for interaction with the hinge region of kinase ATP-binding pockets.
The addition of a methyl group to the pyrazine ring, as in this compound, can impact:
-
Potency: The methyl group can provide additional hydrophobic interactions with the target protein, potentially increasing binding affinity.
-
Selectivity: The steric bulk and electronic effects of the methyl group can favor binding to certain kinases over others, thus improving the selectivity profile.
-
Metabolic Stability: Methyl groups can influence the metabolic fate of a compound, sometimes blocking sites of metabolism and increasing the compound's half-life.
Experimental Protocols: A How-To Guide
Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of aminopyrazine inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Nek2, CDK9/Cyclin T1)
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, providing an indication of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the context in which these compounds act is crucial. The following diagrams illustrate a key signaling pathway targeted by aminopyrazine kinase inhibitors and a typical experimental workflow.
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.
A Comparative Guide to the Validation of Analytical Methods for Pyrazine Derivatives
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. Pyrazine derivatives are a critical class of compounds, contributing significantly to the flavor and aroma of food products and serving as key structural motifs in numerous pharmaceuticals.[1] Accurate and reliable quantification is therefore essential for quality control, research, and ensuring the purity of therapeutic agents.
This document outlines the performance of two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We present a side-by-side comparison of their validation parameters, detailed experimental protocols, and a logical workflow for method validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative validation parameters for GC-MS and UPLC-MS/MS methods, providing a clear comparison of their performance characteristics for the analysis of various pyrazine derivatives.
Table 1: GC-MS Method Validation Parameters for Selected Pyrazines
| Pyrazine Derivative | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) |
| 2-Methylpyrazine | > 0.99 | 0.01 | 0.03 | 95 - 105 |
| 2,5-Dimethylpyrazine | > 0.99 | 0.01 | 0.03 | 92 - 103 |
| 2-Ethyl-3,5-dimethylpyrazine | > 0.99 | 0.005 | 0.015 | 98 - 108 |
| 2,3,5,6-Tetramethylpyrazine | > 0.99 | 0.02 | 0.06 | 90 - 105 |
Data is representative of what can be achieved with an optimized HS-SPME-GC-MS method utilizing deuterated internal standards.
Table 2: UPLC-MS/MS Method Validation Parameters for a Suite of 16 Pyrazines
| Pyrazine Derivative | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) |
| 2,3-Dimethylpyrazine | ≥ 0.99 | 0.01 | 0.03 | 85.2 - 110.3 |
| 2,6-Dimethylpyrazine | ≥ 0.99 | 0.02 | 0.07 | 89.1 - 105.4 |
| 2,3,5-Trimethylpyrazine | ≥ 0.99 | 0.03 | 0.10 | 92.5 - 108.7 |
| 2,3,5,6-Tetramethylpyrazine | ≥ 0.99 | 0.10 | 0.33 | 95.3 - 112.1 |
| 2-Ethyl-3,5-dimethylpyrazine | ≥ 0.99 | 0.003 | 0.01 | 88.6 - 104.9 |
| 2-Acetylpyrazine | ≥ 0.99 | 0.05 | 0.17 | 91.7 - 107.3 |
This data is based on a study that quantified 16 pyrazines in soy sauce aroma type Baijiu using a UPLC-MS/MS method.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for developing and validating robust analytical methods for pyrazine derivatives in various matrices.
Protocol 1: Quantitative Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is designed for the analysis of volatile and semi-volatile pyrazines in food and beverage matrices.[1]
1. Sample Preparation:
-
For liquid samples, pipette a defined volume (e.g., 5-10 mL) into a headspace vial.[3]
-
For solid samples, weigh a specific amount (e.g., 2 g of ground coffee) into a headspace vial.[4]
-
Add a known concentration of a suitable deuterated internal standard (e.g., 2-Methylpyrazine-d6).[1]
-
If necessary, add a salt (e.g., NaCl) to improve the extraction efficiency of more polar pyrazines.[4]
-
Immediately seal the vial with a PTFE/silicone septum.[4]
2. HS-SPME Procedure:
-
Equilibrate the sample at a controlled temperature (typically between 60-80°C) for a set time (e.g., 15-30 minutes).[3][4]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).[3][4]
3. GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]
-
Column: A suitable capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Oven Temperature Program:
-
Mass Spectrometer:
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target pyrazines and a constant concentration of the internal standard.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio. The curve should exhibit a correlation coefficient (R²) > 0.99.[3]
-
Analyze the unknown samples and calculate the concentration of each pyrazine using the calibration curve.
Protocol 2: Quantitative Analysis of Pyrazines by UPLC-MS/MS
This protocol is suitable for the analysis of a broader range of pyrazines, including those that are less volatile, in liquid matrices such as beverages.[2]
1. Sample Preparation:
-
Dilute the sample with ultrapure water.[4]
-
Add a suitable internal standard.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[4]
2. UPLC-MS/MS Parameters:
-
UPLC System: An ACQUITY UPLC system or equivalent.[2]
-
Mobile Phase:
-
Gradient Elution:
-
A programmed gradient is used to separate the pyrazines. An example program is as follows: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; followed by a return to initial conditions.[2]
-
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte: one for quantification and one for confirmation.[2]
3. Method Validation:
-
Linearity: Establish calibration curves with a determination coefficient (R²) of ≥ 0.99.[2]
-
LOD and LOQ: Determine the limits of detection and quantification by analyzing standard solutions at decreasing concentrations, where the signal-to-noise ratios are 3 and 10, respectively.[2]
-
Recovery: Calculate the recovery by spiking a blank matrix with a known concentration of the pyrazine standards and comparing the measured concentration to the added concentration.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating an analytical method for pyrazine derivatives and a comparison of the key steps in GC-MS and UPLC-MS/MS analysis.
Caption: A logical workflow for the validation of an analytical method.
Caption: A comparison of the experimental workflows for GC-MS and UPLC-MS/MS.
References
A Comparative Analysis of Catalysts for Pyrazine Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazines is a critical step in the creation of new pharmaceuticals, agrochemicals, and flavor compounds. This guide provides an objective comparison of various catalytic systems for pyrazine synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are significant structural motifs in a vast array of biologically active molecules. Their synthesis has been the subject of extensive research, leading to the development of numerous catalytic routes. This comparative study delves into the performance of prominent catalysts, focusing on key metrics such as yield, selectivity, and reaction conditions.
Comparative Performance of Catalysts for Pyrazine Synthesis
The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in pyrazine synthesis. The following table summarizes the performance of various catalytic systems based on recently published data.
| Catalyst Type | Reactants | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Key Byproducts | Citation |
| Homogeneous (Manganese Pincer Complex) | β-Amino Alcohols (self-coupling) | Acridine-based Mn Pincer Complex (2 mol%) with KH (3 mol%) | 150 | 24 | Up to 95% | High | H₂O, H₂ | [1][2] |
| Heterogeneous (Copper-based) | Ethylenediamine and Propylene Glycol | Copper-Chromium | Vapor Phase | - | - | - | - | [3] |
| Heterogeneous (Copper-based) | Ethylenediamine and Propylene Glycol | Copper-Zinc-Chromium | Vapor Phase | - | - | - | - | [3] |
| Heterogeneous (Zinc-based) | Ethylenediamine and Propylene Glycol | Zinc-Phosphoric Acid-Manganese | Vapor Phase | - | - | - | - | [3] |
| Heterogeneous (Silver-based) | Ethylenediamine and Propylene Glycol | Silver | Vapor Phase | - | - | - | - | [3] |
| Heterogeneous (Copper-based) | Ethylenediamine | Copper Oxide/Copper Chromite | 340-440 | - | - | 98-100% | - | [4] |
| Homogeneous (Ruthenium Pincer Complex) | 2-Amino-alcohols (self-coupling) | Ru(BPyPNN)-pincer complex | - | - | - | - | - | [1] |
| Heterogeneous (Palladium) | Piperazines (dehydrogenation) | Palladium catalyst | - | - | High | - | - | [3] |
| Homogeneous (Base) | Benzil and Ethylenediamine | t-BuOK | Room Temp | - | - | - | - | [3] |
| Heterogeneous (Silica Gel) | Ethylenediamine and 1,2-Diketones | Moistened Silica Gel | Room Temp | - | Appreciable | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the comparative data table.
Protocol 1: Pyrazine Synthesis via Dehydrogenative Self-Coupling of β-Amino Alcohols using a Manganese Pincer Complex[1][2]
Materials:
-
β-Amino alcohol (e.g., 2-amino-3-phenylpropane-1-ol) (0.5 mmol)
-
Acridine-based Manganese Pincer Complex (Catalyst 2 in the cited literature) (0.01 mmol, 2 mol%)
-
Potassium hydride (KH) (0.015 mmol, 3 mol%)
-
Anhydrous toluene (solvent)
Procedure:
-
In a glovebox, a reaction vessel is charged with the acridine-based manganese pincer complex (2 mol%) and potassium hydride (3 mol%).
-
The β-amino alcohol (0.5 mmol) and anhydrous toluene are then added.
-
The vessel is sealed and the reaction mixture is heated to 150 °C in an oil bath.
-
The reaction is stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is analyzed by GC-MS to determine conversion and yield.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 2: One-Pot Synthesis of Pyrazines using Moistened Silica Gel[5]
Materials:
-
Ethylenediamine (1 mmol)
-
1,2-Diketone (e.g., Benzil) (1 mmol)
-
Silica gel (1 g)
-
Water (2-3 drops)
Procedure:
-
In a mortar, ethylenediamine (1 mmol), the 1,2-diketone (1 mmol), and silica gel (1 g) are combined.
-
A few drops of water (2-3) are added to the mixture.
-
The mixture is ground with a pestle for a few minutes at room temperature.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted from the silica gel using an appropriate organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
The silica gel catalyst can be recovered by centrifugation, washing with ethyl acetate and acetone, and drying under vacuum for reuse.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the proposed pathways for pyrazine synthesis.
Caption: Experimental workflow for the synthesis of 2,5-disubstituted pyrazines.
Caption: Proposed mechanism for the dehydrogenative coupling of β-amino alcohols.
Concluding Remarks
The synthesis of pyrazines can be achieved through various catalytic methodologies, each with its own set of advantages and limitations. Homogeneous catalysts, such as manganese and ruthenium pincer complexes, offer high yields under relatively mild conditions for specific substrates like β-amino alcohols.[1][2] In contrast, heterogeneous catalysts, including copper-based systems and silica gel, provide the benefits of easier separation and potential for recycling, making them attractive for industrial applications.[3][4][5] The choice of catalyst will ultimately depend on the specific pyrazine target, desired purity, scalability, and economic considerations. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the development of efficient and sustainable pyrazine syntheses.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
Unveiling the Purity Landscape: An Analysis of 5-Methylpyrazin-2-amine Reaction Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 5-Methylpyrazin-2-amine is paramount. This guide provides a comparative analysis of potential reaction byproducts, offering insights into their formation and the analytical methodologies for their detection and quantification. Understanding the impurity profile is critical for process optimization, quality control, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This compound, a crucial building block in the synthesis of various pharmaceuticals, is primarily synthesized via the Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid azide. While this method is generally efficient, the multi-step nature of the overall synthesis presents several potential sources of impurities. Byproducts can arise from the synthesis of the carboxylic acid precursor, the Curtius rearrangement itself, and subsequent work-up procedures.
Potential Byproducts in this compound Synthesis
The formation of byproducts is intricately linked to the chosen synthetic pathway and the control of reaction conditions. The most common route, involving the Curtius rearrangement, is susceptible to the formation of urea derivatives, particularly in the presence of moisture. Alternative synthetic strategies, though less common, may present a different impurity profile.
| Byproduct Category | Potential Byproduct | Source of Formation |
| Process-Related Impurities | N-(5-methylpyrazin-2-yl)urea | Reaction of the isocyanate intermediate with water during the Curtius rearrangement.[1] |
| Unreacted 5-methyl-2-pyrazinecarboxylic acid | Incomplete conversion during the azide formation or Curtius rearrangement steps. | |
| 5-methyl-2-pyrazinecarboxylic acid azide | Incomplete thermal rearrangement to the isocyanate. | |
| Starting Material-Related Impurities | Impurities from pyruvaldehyde and o-phenylenediamine | Carry-over from the synthesis of the 5-methyl-2-pyrazinecarboxylic acid precursor. |
| Degradation Products | To be determined by forced degradation studies | Can form under stress conditions such as heat, light, acid, or base. |
Comparative Analysis of Synthetic Routes
The Curtius rearrangement pathway offers the advantage of generally high yields and good functional group tolerance. The primary concern is the formation of urea byproducts, which can be minimized by stringent control of moisture throughout the process.
An alternative pathway involving chlorination and amination may avoid the formation of urea-based impurities but could introduce its own set of byproducts, such as over-chlorinated pyrazines or isomers, depending on the selectivity of the chlorination step. The harsh conditions often required for amination could also lead to degradation products.
Experimental Protocols for Impurity Analysis
Accurate identification and quantification of byproducts are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for this purpose.
HPLC-UV Method for Quantification of this compound and Non-Volatile Byproducts
This method is suitable for the analysis of the main component and potential non-volatile impurities like unreacted carboxylic acid and urea derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
GC-MS Method for Volatile Impurities and Residual Solvents
This method is ideal for identifying and quantifying volatile byproducts and residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure the elution of all volatile components.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Headspace analysis can also be employed for residual solvent determination.
Visualizing Reaction Pathways and Workflows
To better understand the synthesis and analysis processes, the following diagrams illustrate the key steps.
Conclusion
A thorough understanding and control of reaction byproducts are critical in the synthesis of this compound for pharmaceutical applications. The primary synthetic route via the Curtius rearrangement is well-established, with the main potential impurity being urea derivatives formed from the reaction of the isocyanate intermediate with water. Careful control of reaction conditions, particularly moisture content, is crucial to minimize the formation of this and other byproducts. The use of robust analytical methods such as HPLC and GC-MS is essential for the accurate identification and quantification of all potential impurities, ensuring the final product meets the high-purity standards required for drug development. Further research into comparative studies of different synthetic routes would be beneficial for a more comprehensive understanding of the impurity profiles associated with this important intermediate.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Pyrazine and Pyridazine
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of two key heterocyclic isomers: pyrazine and pyridazine. By leveraging ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we illuminate the distinct spectral fingerprints that arise from the positional difference of their nitrogen atoms.
This comparative analysis, supported by detailed experimental protocols, aims to serve as a valuable resource for distinguishing between these isomers and for predicting the spectroscopic characteristics of their derivatives, which are common scaffolds in medicinal chemistry.
At a Glance: Key Spectroscopic Differences
The arrangement of the nitrogen atoms in pyrazine (1,4-diazine) and pyridazine (1,2-diazine) profoundly influences their electronic and vibrational properties, leading to distinct spectroscopic signatures. Pyrazine, with its para-nitrogen arrangement, possesses a center of symmetry, which dictates specific selection rules in vibrational spectroscopy. In contrast, the ortho-positioning of nitrogens in pyridazine results in a dipole moment and a different set of spectral characteristics.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from the UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry of pyrazine and pyridazine.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) (n→π) | ε (L·mol⁻¹·cm⁻¹) | λmax (nm) (π→π) | ε (L·mol⁻¹·cm⁻¹) | Solvent |
| Pyrazine | ~320-330 | ~1000 | ~260 | ~6000 | Ethanol |
| Pyridazine | ~340-350 | ~300 | ~240-250 | ~2000 | Ethanol |
Table 2: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (Aromatic) | C=N Stretch | Ring Vibrations | Out-of-Plane Bending |
| Pyrazine | ~3050-3100 | ~1580 | ~1480, 1415, 1150, 1015 | ~800 |
| Pyridazine | ~3040-3080 | ~1570 | ~1450, 1410, 1100, 1050 | ~750 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H2/H6 (α to N) | H3/H5 (β to N) | Solvent |
| Pyrazine | ~8.6 | ~8.6 | CDCl₃ |
| Pyridazine | ~9.2 | ~7.5 | CDCl₃ |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C2/C6 (α to N) | C3/C5 (β to N) | Solvent |
| Pyrazine | ~145 | ~145 | CDCl₃ |
| Pyridazine | ~150 | ~127 | CDCl₃ |
Table 5: Mass Spectrometry - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Primary Fragmentation |
| Pyrazine | 80 | 53 (M⁺ - HCN) |
| Pyridazine | 80 | 52 (M⁺ - N₂) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic heterocyclic compounds like pyrazine and pyridazine.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte (pyrazine or pyridazine) in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find an optimal concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample and use it as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectrum of the sample solution in a quartz cuvette over a wavelength range of 200-400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like pyrazine and pyridazine, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming and Tuning: Shim the magnetic field to achieve homogeneity and tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
-
Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the coupling patterns. Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of pyrazine and pyridazine.
References
Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 5-Methylpyrazin-2-amine and its Analogs in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of preclinical research. This guide provides a comparative analysis of the known biological activities and potential cross-reactivity of pyrazine derivatives, with a focus on contextualizing the limited data available for 5-Methylpyrazin-2-amine. By examining structurally similar compounds, we can infer potential biological targets and design robust screening strategies.
While specific experimental data on the biological activity of this compound is scarce in publicly available literature, the broader family of pyrazine-containing molecules is well-represented in drug discovery, frequently as potent kinase inhibitors. This guide synthesizes available data on related pyrazine derivatives to provide a framework for assessing potential cross-reactivity.
Comparative Biological Activity of Pyrazine Derivatives
The pyrazine scaffold is a common feature in a variety of kinase inhibitors. Analysis of related compounds reveals a propensity for interaction with the ATP-binding pocket of various kinases, leading to modulation of their activity. Below is a summary of the activity of several well-characterized pyrazine-containing kinase inhibitors, which can serve as a proxy for understanding the potential target space of this compound.
| Compound Name | Structure | Primary Target(s) | IC50 (nM) | Key Cellular Processes |
| Gefitinib | EGFR | 2-37 | Cell proliferation, survival | |
| Erlotinib | EGFR | 2 | Cell proliferation, survival | |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 25-100 | Cell signaling, proliferation | |
| Dasatinib | Bcr-Abl, SRC family | <1-15 | Cell cycle, proliferation |
Note: This table presents data for illustrative pyrazine-containing kinase inhibitors to highlight the common biological targets for this class of compounds. This compound is not included due to a lack of publicly available IC50 data.
Potential for Cross-Reactivity: A Kinase-Centric View
Given the prevalence of kinase inhibition among pyrazine derivatives, a primary concern for the cross-reactivity of this compound would be its potential to interact with a broad range of kinases. Kinase assays are therefore a crucial first step in characterizing its biological activity and off-target profile.
A generalized workflow for assessing kinase inhibitor activity and cross-reactivity is depicted below.
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Methylpyrazin-2-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like 5-Methylpyrazin-2-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides a direct, procedural framework for the safe disposal of this compound, adhering to standard safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The known hazards associated with this compound necessitate careful handling to prevent accidental exposure.
Key Hazards:
At a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, particularly when there is a risk of generating dust or aerosols, should be conducted in a well-ventilated area, ideally within a chemical fume hood.[2]
Quantitative Hazard Data
For a clear understanding of the hazard profile of this compound, the following table summarizes its GHS classifications.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is generally incompatible with strong oxidizing agents.
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Provide the EHS department with an accurate description of the waste, including its composition and quantity.
-
-
Emergency Procedures for Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]
-
For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Disposal regulations may vary by location.
References
Personal protective equipment for handling 5-Methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Methylpyrazin-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related chemicals, including aromatic amines and pyrazines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] A comprehensive PPE strategy is the primary line of defense against potential exposure.
Summary of Required Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Laundering: Contaminated work clothes should be laundered separately.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Protocol |
| Unused or Waste this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[5] |
| Contaminated Labware (e.g., glassware, stir bars) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed waste bag for hazardous materials and dispose of according to institutional guidelines.[6] |
| Spills | For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[4] For major spills, evacuate the area and follow emergency procedures. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Operational and Safety Workflow for Handling this compound.
References
- 1. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
